1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Description
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Properties
IUPAC Name |
1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXLWJRXFETOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733707 | |
| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260785-45-2 | |
| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: A Versatile Intermediate in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, CAS number 1260785-45-2. While direct extensive research on this specific molecule is limited, its structural features, as a nitrated derivative of the biochemically significant acetovanillone, position it as a pivotal intermediate in the synthesis of novel therapeutic agents. This document elucidates its chemical and physical properties, proposes a viable synthetic pathway, and explores its potential biological activities and applications in drug discovery by drawing logical parallels with structurally related compounds. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of a Nitrated Phenylethanone
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a substituted aromatic ketone. Its core structure is derived from acetovanillone (4-hydroxy-3-methoxyacetophenone), a naturally occurring compound and a known key starting material for the synthesis of the atypical antipsychotic drug, Iloperidone.[1] The introduction of a nitro group onto this scaffold at the ortho position to the hydroxyl group significantly alters its electronic properties and reactivity, opening up new avenues for its use as a chemical building block in medicinal chemistry.
The presence of the nitro group, a well-known pharmacophore and a versatile synthetic handle, suggests that this molecule could be a precursor to a variety of bioactive compounds.[2] Nitro-containing compounds have a rich history in pharmacology, with examples ranging from the vasodilator nitroglycerin to the antibacterial chloramphenicol.[2][3] Therefore, understanding the chemistry and potential of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is of considerable interest to scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Physicochemical Properties and Data
A summary of the key physicochemical properties for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is presented in the table below. These have been compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1260785-45-2 | BLDpharm[4] |
| Molecular Formula | C₉H₉NO₅ | BLDpharm[4] |
| Molecular Weight | 211.17 g/mol | BLDpharm[4] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Inferred |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Inferred |
Proposed Synthesis Pathway
The nitration of acetophenones is a well-documented electrophilic aromatic substitution reaction.[5] For electron-rich systems like acetovanillone, the reaction conditions must be carefully controlled to achieve selective nitration and avoid side reactions.
Caption: Proposed synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Experimental Protocol: Nitration of 4-Hydroxy-3-methoxyacetophenone
This is a proposed protocol based on general methods and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxy-3-methoxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
-
Preparation of Nitrating Agent: Prepare a nitrating mixture by cautiously adding nitric acid (1.1 equivalents) to the same cold solvent.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of acetovanillone while maintaining the low temperature and stirring vigorously. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with stirring. The crude product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Potential Biological Activities and Applications in Drug Discovery
The chemical structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone suggests several potential avenues for its application in drug discovery, primarily as a versatile chemical intermediate.
Precursor for Bioactive Molecules
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes the title compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[6] Many existing drugs contain a nitroaromatic core, and this compound could serve as a starting point for the development of new therapeutic agents.[2]
Caption: Role as an intermediate in the synthesis of bioactive molecules.
Potential as a Catechol-O-methyltransferase (COMT) Inhibitor
Structurally related nitrocatechol derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[7] Given the presence of the nitrocatechol moiety in 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, it is plausible that this compound or its derivatives could exhibit COMT inhibitory activity. This suggests a potential application in the development of treatments for neurological disorders such as Parkinson's disease.
Antimicrobial and Anticancer Potential
A significant number of nitro-substituted compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2] The nitro group can be bioreduced in hypoxic environments, characteristic of solid tumors, to generate cytotoxic species. This makes nitrophenyl ethanones an interesting scaffold for the development of hypoxia-activated prodrugs.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Data sourced from BLDpharm.[8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill and Waste Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, while not extensively studied as a standalone agent, holds significant potential as a versatile intermediate in the field of drug discovery. Its structural relationship to known bioactive scaffolds, coupled with the synthetic versatility of the nitro group, makes it a valuable building block for the creation of novel therapeutic compounds. Further research into the synthesis, reactivity, and biological evaluation of this molecule and its derivatives is warranted and could lead to the development of new and effective pharmaceuticals.
References
-
Organic Syntheses Procedure. Acetophenone, m-nitro-. Available from: [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
-
ACS Publications. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. Available from: [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
-
PubMed. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Available from: [Link]
-
MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Available from: [Link]
- Google Patents. A kind of method of synthesizing o-nitroacetophenone compound.
- Google Patents. Preparation method of 4-hydroxy-3-nitroacetophenone.
-
ResearchGate. Electrophilic Nitration of Electron-Rich Acetophenones. Available from: [Link]
-
ResearchGate. Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on... Available from: [Link]
-
ACS ES&T Air. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. Available from: [Link]
-
Organic Syntheses Procedure. o-NITROACETOPHENONE. Available from: [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link]
-
PubMed. Vasorelaxant effects of 2-nitro-1-phenyl-1-propanol in rat aorta. Available from: [Link]
-
PubChem. Acetovanillone. Available from: [Link]
-
PubMed. A short history of nitroglycerine and nitric oxide in pharmacology and physiology. Available from: [Link]
-
PubMed. Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved? Available from: [Link]
-
ResearchGate. 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short history of nitroglycerine and nitric oxide in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative with potential applications in medicinal chemistry and organic synthesis. Its specific arrangement of functional groups—a hydroxyl, a methoxy, a nitro group, and an acetyl group on a benzene ring—makes it an intriguing building block for the synthesis of more complex molecules. The electronic effects of these substituents significantly influence the reactivity of the aromatic ring and the carbonyl group, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route, offering a foundational resource for researchers working with this compound.
Molecular Structure and Properties
The molecular structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is characterized by a benzene ring substituted with four functional groups. The relative positions of these groups are critical to the molecule's chemical behavior.
Key Structural Features:
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Aromatic Ring: A central phenyl group.
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Hydroxyl Group (-OH): Located at position 4.
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Methoxy Group (-OCH₃): Located at position 3.
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Nitro Group (-NO₂): Located at position 2.
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Ethanone (Acetyl) Group (-COCH₃): Attached to position 1.
The IUPAC name for this compound is 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Physicochemical Data
A summary of the key identifiers and physicochemical properties for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| CAS Number | 1260785-45-2 | [1] |
| MDL Number | MFCD11109893 | [1] |
| SMILES | CC(=O)C1=C([O-])C(OC)=C(O)C=C1 | [1] |
It is important to distinguish this compound from its isomer, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (CAS 20716-41-0), where the nitro group is at a different position on the aromatic ring.[2]
Molecular Visualization
The 2D molecular structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is depicted below, illustrating the connectivity of the atoms.
Caption: 2D structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone involves the nitration of the precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as acetovanillone or apocynin).[3][4] The directing effects of the hydroxyl and methoxy groups will influence the position of nitration.
Reaction:
1-(4-hydroxy-3-methoxyphenyl)ethanone + HNO₃/H₂SO₄ → 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, cautiously add concentrated sulfuric acid to concentrated nitric acid while stirring. Maintain the temperature below 10 °C.
-
Dissolution of the Starting Material: Dissolve 1-(4-hydroxy-3-methoxyphenyl)ethanone in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a separate reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of phenolic compounds is a highly exothermic and potentially vigorous reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Directing Effects: The hydroxyl and methoxy groups are ortho, para-directing activators. However, the bulky nature of the acetyl group and the methoxy group may sterically hinder substitution at the 5-position, favoring nitration at the 2-position.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Conclusion
This technical guide provides essential information on 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone for researchers in the chemical and pharmaceutical sciences. The detailed molecular structure, physicochemical properties, and a proposed synthetic protocol offer a solid foundation for further investigation and application of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated fume hood.
References
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
Physical and chemical properties of "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone"
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is paramount. This guide focuses on "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone," a nitrated derivative of the well-studied natural compound apocynin. While apocynin itself has garnered significant attention for its therapeutic potential, particularly as an inhibitor of NADPH oxidase, its derivatives remain a frontier with considerable uncharted territory. This document serves as a comprehensive repository of the currently available technical information for the 2-nitro isomer of apocynin, while also transparently highlighting the existing gaps in experimental data. Our objective is to provide a foundational resource that can catalyze further investigation into this promising, yet under-characterized, molecule.
Section 1: Core Molecular Identity
"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" is a substituted acetophenone. The introduction of a nitro group at the C2 position of the phenyl ring of apocynin is expected to significantly modulate its electronic properties, reactivity, and biological activity.
Chemical Structure and Identifiers
-
IUPAC Name: 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
-
Synonyms: 2-Nitroapocynin
-
CAS Number: 1260785-45-2[1]
-
Molecular Formula: C₉H₉NO₅
-
Molecular Weight: 211.17 g/mol [2]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Section 2: Physicochemical Properties - A Call for Experimental Data
A thorough understanding of a compound's physical properties is fundamental to its development, influencing everything from reaction kinetics to formulation. Regrettably, there is a conspicuous absence of experimentally determined physical data for "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" in publicly accessible literature.
Table 1: Summary of Physical Property Data
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| logP (Predicted) | 1.6 | PubChem[2] |
The predicted octanol-water partition coefficient (logP) of 1.6 suggests that the compound is likely to have moderate lipophilicity. However, this is a computed value and requires experimental verification.
Proposed Experimental Protocols for Property Determination
To address the current data void, the following standard experimental protocols are recommended.
-
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. A sample of the purified compound would be heated at a controlled rate (e.g., 10 °C/min) in a sealed aluminum pan under a nitrogen atmosphere. The onset and peak of the endothermic event corresponding to melting would be recorded.
-
Causality of Choice: DSC provides a more precise and reproducible melting point determination compared to the traditional capillary method, and it can also reveal other thermal events such as decomposition.
-
Methodology: The shake-flask method (OECD Guideline 105) is a robust and widely accepted protocol. An excess of the compound would be agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant would then be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Self-Validation: The experiment should be performed at multiple time points to ensure that equilibrium has been reached. The solid phase remaining at the end of the experiment should be analyzed (e.g., by X-ray powder diffraction) to confirm that no phase change has occurred.
Section 3: Synthesis and Reactivity
The primary route to "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" is anticipated to be through the electrophilic nitration of apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone). The directing effects of the hydroxyl and methoxy groups on the aromatic ring will influence the position of nitration.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via nitration of apocynin.
Detailed Experimental Protocol for Synthesis (Hypothetical)
This protocol is a proposed starting point based on general nitration procedures for activated aromatic rings and requires optimization.
-
Dissolution: Dissolve apocynin (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the solution of apocynin while maintaining the low temperature and stirring vigorously. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Section 4: Spectroscopic Characterization - The Path to Structural Confirmation
While experimental spectra for "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" are not currently available in the literature, we can predict the expected spectral features based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern. - A singlet for the acetyl methyl protons. - A singlet for the methoxy protons. - A broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | - A carbonyl carbon signal in the downfield region. - Aromatic carbon signals, with those attached to the nitro and oxygen-containing groups showing characteristic shifts. - Signals for the acetyl methyl and methoxy carbons. |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band. - O-H stretching band for the phenolic hydroxyl group. - C-O stretching bands for the ether and phenol. - Asymmetric and symmetric stretching bands for the nitro (NO₂) group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 211.17. - Characteristic fragmentation patterns, including the loss of the acetyl group and fragments related to the nitro-substituted aromatic ring. |
Section 5: Potential Applications in Drug Development - An Extrapolation from Apocynin
The therapeutic potential of apocynin is primarily attributed to its ability to inhibit NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS). Dysregulation of NADPH oxidase is implicated in a variety of diseases with an inflammatory component. Given that "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" is a close structural analog of apocynin, it is plausible that it may retain or even possess enhanced biological activity.
Potential Therapeutic Areas
-
Anti-inflammatory Agent: By potentially modulating NADPH oxidase activity, the compound could be investigated for its efficacy in inflammatory conditions.
-
Neuroprotective Agent: Oxidative stress is a key factor in neurodegenerative diseases. The potential antioxidant or NADPH oxidase inhibitory properties of this compound warrant investigation in this context.
-
Cardioprotective Agent: The role of NADPH oxidase in cardiovascular diseases suggests that inhibitors could have therapeutic benefits.
It is crucial to emphasize that these are hypothetical applications based on the activity of the parent compound. Extensive in vitro and in vivo studies are required to determine the actual pharmacological profile of "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone."
Section 6: Conclusion and Future Directions
"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" represents an intriguing but largely unexplored derivative of apocynin. This guide has synthesized the available information on its identity and provided a framework for its further investigation. The most pressing need is for the synthesis and thorough experimental characterization of its physical, chemical, and biological properties. The protocols and predictions outlined herein are intended to serve as a catalyst for such research. The elucidation of its properties will be a critical step in determining its potential as a lead compound in drug discovery and development.
References
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). ResearchGate. Retrieved from [Link]
-
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-(4-Methoxy-3-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. Retrieved from [Link]
Sources
"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" IUPAC name and synonyms
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. This document delves into the compound's nomenclature, physicochemical properties, synthetic considerations, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Compound Identification and Nomenclature
The precise identification of a chemical entity is fundamental for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name
The definitive IUPAC name for the molecule is 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone .[1] This name unambiguously describes the arrangement of functional groups on the phenyl ring: an ethanone (acetyl) group at position 1, a nitro group at position 2, a methoxy group at position 3, and a hydroxyl group at position 4.
Synonyms and Common Names
In scientific literature and chemical catalogs, this compound may be referred to by several synonyms. A common and logical synonym is 2-nitroacetovanillone . This name is derived from its precursor, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), by specifying the position of the nitro group. Other systematic variations include 2-Nitro-3-methoxy-4-hydroxyacetophenone.
Key Identifiers
For unambiguous identification in databases and procurement, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 1260785-45-2 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| SMILES | CC(=O)C1=C([O-])C(OC)=C(O)C=C1 | [1] |
Physicochemical and Predicted Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes key properties for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
| Property | Value | Notes |
| Physical State | Solid (predicted) | Based on related acetophenone derivatives. |
| Melting Point | No data available | --- |
| Boiling Point | No data available | --- |
| pKa | No data available | The phenolic hydroxyl group is expected to be acidic. |
| LogP | 1.6 (predicted) | Indicates moderate lipophilicity.[2] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | [2] |
| Hydrogen Bond Acceptors | 5 (carbonyl, methoxy, nitro oxygens) | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone typically proceeds via the electrophilic nitration of the readily available precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). However, the regioselectivity of this reaction is complex and requires careful control of reaction conditions.
The Challenge of Regioselectivity
The nitration of acetovanillone presents a classic challenge in electrophilic aromatic substitution. The benzene ring is substituted with three distinct groups, each exerting its own directing effect:
-
-OH (Hydroxyl): A strongly activating, ortho, para-directing group.
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.
-
-COCH₃ (Acetyl): A deactivating, meta-directing group.
The interplay of these effects means that nitration can potentially yield a mixture of isomers, including the desired 2-nitro product, as well as the 5-nitro and 6-nitro isomers. The formation of the 5-nitro isomer, in particular, is often favored due to the strong directing influence of the hydroxyl and methoxy groups.
Generalized Synthetic Protocol
Step 1: Acetylation of the Phenolic Hydroxyl (Protection) To mitigate the strong activating and directing effect of the hydroxyl group, and to prevent side reactions, it is often beneficial to first protect it as an acetate ester.
Step 2: Nitration The protected acetovanillone is then subjected to nitration. A milder nitrating agent or specific reaction conditions may favor the formation of the 2-nitro isomer.
Step 3: Deprotection The acetyl protecting group is subsequently removed via hydrolysis to yield the final product.
Experimental Workflow
Caption: Generalized workflow for the synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this specific isomer are not widely published. However, based on the known chemical shifts of related compounds, the following represents a predicted ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.2 - 7.5 | Doublet | 1H |
| Aromatic-H | ~6.9 - 7.1 | Doublet | 1H |
| Phenolic-OH | Variable (broad singlet) | s (br) | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Acetyl (-COCH₃) | ~2.6 | Singlet | 3H |
Note: Predicted chemical shifts are in CDCl₃ and are estimations. Actual values may vary.
Key Spectroscopic Features
-
Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the hydroxyl (O-H stretch, ~3400 cm⁻¹), carbonyl (C=O stretch, ~1680 cm⁻¹), and nitro (N-O asymmetric and symmetric stretches, ~1530 and ~1350 cm⁻¹) functional groups.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 211.17, with characteristic fragmentation patterns including the loss of the acetyl group.
Potential Applications in Drug Discovery
While specific biological activities for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone have not been extensively reported, its structural motifs suggest potential applications in drug discovery. Nitroaromatic compounds are a well-established class of molecules with a broad range of biological activities.
The nitro group is a key pharmacophore in several approved drugs and is known to contribute to antimicrobial, anticancer, and antiparasitic activities. The presence of the catechol-like moiety (hydroxy and methoxy groups) is also a common feature in many biologically active natural products and synthetic compounds. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
Based on available safety data, 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Storage: Store in an inert atmosphere at 2-8°C.[1]
References
-
PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. Retrieved January 27, 2026, from [Link]
Sources
A Technical Guide to the Spectral Characterization of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated spectral data for the novel compound 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for researchers synthesizing or working with this compound. The insights provided are grounded in established spectroscopic principles and comparative analysis with structurally related molecules.
Molecular Structure and Key Features
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone possesses a unique substitution pattern on the benzene ring, which significantly influences its spectral characteristics. The presence of an acetyl group, a hydroxyl group, a methoxy group, and a nitro group creates a distinct electronic environment for each atom, which can be elucidated through various spectroscopic techniques.
Figure 1: Chemical structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Synthesis Pathway
The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of a suitably substituted acetophenone.
Figure 2: Proposed synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
A common method for the synthesis of related compounds involves the Fries rearrangement of acetyl guaiacol.[1]
Predicted Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic H-5 | 7.2 - 7.4 | d | 1H | Downfield due to the deshielding effect of the adjacent acetyl group. |
| Aromatic H-6 | 6.9 - 7.1 | d | 1H | Upfield relative to H-5 due to the electron-donating effect of the hydroxyl group. |
| Hydroxyl OH | 9.0 - 11.0 | s (broad) | 1H | Broad singlet, chemical shift is concentration and solvent dependent. |
| Methoxy OCH₃ | 3.8 - 4.0 | s | 3H | Typical range for an aryl methoxy group. |
| Acetyl COCH₃ | 2.5 - 2.7 | s | 3H | Typical range for an aryl acetyl group. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Coupling constants (J) between H-5 and H-6 are expected to be in the range of 8-9 Hz.
For comparison, the aromatic protons in a similar compound, (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile, appear in the range of δ 6.9-8.3 ppm.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl C=O | 195 - 200 | Typical for an aryl ketone. |
| Aromatic C-1 | 125 - 130 | Attached to the acetyl group. |
| Aromatic C-2 | 135 - 140 | Attached to the nitro group. |
| Aromatic C-3 | 145 - 150 | Attached to the methoxy group. |
| Aromatic C-4 | 150 - 155 | Attached to the hydroxyl group. |
| Aromatic C-5 | 115 - 120 | Shielded by the hydroxyl group. |
| Aromatic C-6 | 110 - 115 | Shielded by the hydroxyl group. |
| Methoxy OCH₃ | 55 - 60 | Typical for an aryl methoxy group. |
| Acetyl CH₃ | 25 - 30 | Typical for an aryl acetyl group. |
The ¹³C NMR data for the related compound 1-(4-methoxy-3-nitrophenyl)ethanone shows signals within these predicted ranges.[3]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (acetyl) | 1670 - 1690 | Stretching |
| C=C (aromatic) | 1580 - 1620 | Stretching |
| N=O (nitro) | 1500 - 1550 (asymmetric) | Stretching |
| N=O (nitro) | 1330 - 1370 (symmetric) | Stretching |
| C-O (ether) | 1200 - 1275 | Stretching |
| C-O (hydroxyl) | 1000 - 1200 | Stretching |
The IR spectrum of the related compound 1-(4-hydroxy-3-nitrophenyl)ethanone shows a strong C=O stretch and characteristic nitro group absorptions.[4]
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₉H₉NO₅, and the molecular weight is 211.17 g/mol .[5]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 211
-
[M - CH₃]⁺: m/z = 196 (loss of the acetyl methyl group)
-
[M - NO₂]⁺: m/z = 165 (loss of the nitro group)
-
[M - COCH₃]⁺: m/z = 168 (loss of the acetyl group)
The fragmentation will be influenced by the stability of the resulting carbocations. The presence of the electron-withdrawing nitro group will affect the fragmentation pathways.
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra would involve the following steps:[6]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment should be performed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The predicted spectral data for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone provides a valuable roadmap for researchers engaged in its synthesis and characterization. The unique substitution pattern gives rise to a distinct set of spectral features that can be used to confirm its identity and purity. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive structural elucidation can be achieved. This guide serves as a foundational resource for further investigation and application of this promising molecule in various scientific disciplines.
References
- MDPI. (2026, January 25). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
- ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile.
- BLDpharm. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
- PubChem. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone.
- NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.
- PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone.
- ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
- Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
- GovInfo. EPA/NIH Mass Spectral Data Base.
- Google Patents. Preparation method of 4-hydroxy-3-methoxyacetophenone.
- Benchchem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
Sources
- 1. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]
- 5. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Ascending Therapeutic Potential of Nitrophenyl Ethanones: A Technical Guide to Their Biological Activities
Foreword: Unveiling the Pharmacological Promise of a Versatile Scaffold
In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks chemical scaffolds that offer both synthetic accessibility and a diverse range of biological activities. The nitrophenyl ethanone core, a seemingly simple aromatic ketone, has emerged as a surprisingly versatile starting point for the development of compounds with significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of nitrophenyl ethanone derivatives. By elucidating the causal relationships between chemical structure and biological function, this document aims to empower fellow scientists to rationally design and investigate the next generation of therapeutics based on this promising scaffold.
The Nitrophenyl Ethanone Core: A Foundation for Diverse Bioactivity
The fundamental structure of nitrophenyl ethanone consists of a phenyl ring substituted with a nitro group and an ethanone moiety. The position of the nitro group (ortho, meta, or para) significantly influences the electronic properties and, consequently, the biological activity of the resulting derivatives. This core can be readily synthesized and functionalized, allowing for the creation of extensive libraries of compounds for biological screening.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitrophenyl ethanone derivatives have demonstrated encouraging activity against a spectrum of bacterial and fungal pathogens.
Antibacterial Properties
Derivatives incorporating the nitrophenyl ethanone motif have shown significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, flavones, thioflavones, and iminoflavones featuring a nitrophenyl substituent have been found to be active against Escherichia coli, Bacillus subtilis, Salmonella typhi, and Pseudomonas aeruginosa.[1] The presence of electronegative groups, such as the nitro group, appears to be directly related to the antibacterial activity.[1]
Furthermore, novel pyrazolone derivatives containing a nitrophenyl group have been designed and synthesized, exhibiting dual antimicrobial and antiepileptic potential.[2] One such compound demonstrated potent activity against E. coli and Staphylococcus aureus.[2] The proposed mechanism for some nitro-containing compounds involves the generation of reactive oxygen species within the bacterial cell, leading to oxidative stress and cell death.[3]
Structure-Activity Relationship in Antimicrobial Derivatives
Studies on substituted flavones have revealed that the position of the nitro group on the phenyl ring influences the level of antibacterial activity.[1] For example, compounds with a nitro group at the 4'-position of the B-ring exhibited enhanced activity.[1] This suggests that the electronic effects of the nitro group play a crucial role in the interaction of these molecules with their bacterial targets. The increased activity of thioflavones and iminoflavones compared to their flavone counterparts also highlights the importance of the heterocyclic core in modulating biological activity.[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
A standard method to quantify the antibacterial efficacy of nitrophenyl ethanone derivatives is the broth microdilution assay.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (nitrophenyl ethanone derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)[4]
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Several classes of heterocyclic compounds bearing a nitrophenyl group have demonstrated significant anticancer activity against various cell lines.
Cytotoxic Effects and Mechanistic Insights
Novel 5,6,7,8-tetrahydroisoquinoline derivatives containing a 3- or 4-nitrophenyl group have shown moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[5] Similarly, other synthesized isoquinoline derivatives with a 2-nitrophenyl group exhibited moderate anticancer activity against multiple cell lines, with one compound being particularly effective against the HEGP2 liver cancer cell line.[6] This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6]
Furthermore, a series of 4-thiazolidinone derivatives incorporating a 2-chloro-3-(4-nitrophenyl)propenylidene moiety displayed significant antimitotic activity against a panel of 60 cancer cell lines.[7] The most active compounds showed high selectivity towards leukemia cell lines.[7]
Visualization of a Proposed Anticancer Mechanism
The induction of apoptosis is a key mechanism for many anticancer agents. The following diagram illustrates a simplified pathway that could be influenced by active nitrophenyl ethanone derivatives.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Objective: To evaluate the cytotoxic effect of nitrophenyl ethanone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (nitrophenyl ethanone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Certain nitrophenyl derivatives have shown promise as anti-inflammatory agents.
Inhibition of Pro-inflammatory Mediators
1-nitro-2-phenylethene (NPe), a structurally related compound, has demonstrated potent anti-inflammatory activity both in vitro and in vivo.[8][9] In lipopolysaccharide (LPS)-stimulated human macrophages, NPe inhibited the production of the pro-inflammatory cytokine TNF-α.[8] This effect was associated with the reduced activation of the NF-κB and ERK1/2 signaling pathways.[8][9] In an animal model of acute pleurisy, pretreatment with NPe significantly reduced neutrophil accumulation in the pleural cavity, an effect comparable to that of dexamethasone.[8][9]
The mechanism of action for some anti-inflammatory compounds involves the inhibition of cyclo-oxygenase (COX) enzymes. While direct evidence for nitrophenyl ethanones is still emerging, related structures like N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) have been shown to selectively inhibit COX-2.[10]
Visualizing the Anti-inflammatory Signaling Cascade
The inhibition of NF-κB and ERK pathways is a critical mechanism for controlling inflammation. The following diagram illustrates this process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Introduction
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a synthetic compound for which the mechanism of action has not been empirically determined. Its structural similarity to known bioactive molecules, particularly those with anti-inflammatory and enzyme-inhibitory properties, suggests a potential for therapeutic relevance. This guide provides a comprehensive analysis of its structural features, posits a primary and secondary hypothetical mechanism of action, and outlines a detailed experimental strategy for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.
Structural and Physicochemical Analysis
The structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone incorporates several key functional groups that are likely to dictate its biological activity:
-
Aromatic Ring: The core phenyl ring provides a scaffold for the functional groups and influences the molecule's overall shape and lipophilicity.
-
Ethanone Group: The acetyl group (-C(O)CH₃) can participate in hydrogen bonding and may be involved in binding to target proteins.
-
Hydroxyl Group (-OH): This group is a key hydrogen bond donor and can be crucial for interactions with biological targets. Phenolic hydroxyl groups are also known to possess antioxidant properties.
-
Methoxy Group (-OCH₃): This group can influence the electronic properties of the aromatic ring and may be involved in steric interactions within a binding pocket.
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the aromatic ring. Its position at the ortho position relative to the hydroxyl group is particularly noteworthy and may influence the acidity of the hydroxyl proton and the molecule's overall reactivity.
A comparative analysis of this compound with structurally similar molecules provides the foundation for our mechanistic hypotheses.
Comparative Analysis with Structurally Related Compounds
Apocynin (1-(4-Hydroxy-3-methoxyphenyl)ethanone)
Apocynin, which lacks the ortho-nitro group, is a well-characterized inhibitor of NADPH oxidase (NOX).[1][2] NOX enzymes are a major source of reactive oxygen species (ROS) in inflammatory cells.[1] The inhibitory action of apocynin is believed to involve its metabolic activation by peroxidases to a radical species that then interferes with the assembly of the NOX enzyme complex.[2]
The introduction of a strong electron-withdrawing nitro group at the 2-position, as seen in our compound of interest, could significantly modulate this activity. It may alter the redox potential of the molecule, potentially affecting its ability to be activated by peroxidases. Furthermore, the steric bulk of the nitro group could hinder the binding of the molecule to the NOX complex.
Nitrocatechol-based COMT Inhibitors
Compounds containing a nitrocatechol moiety are known inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[3] The nitro group in these inhibitors typically enhances binding to the active site and orients the catechol group for interaction with the catalytic magnesium ion.[3]
While 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is not a catechol, the presence of the ortho-nitro and hydroxyl groups could mimic certain interactions within the COMT active site. However, the absence of the second hydroxyl group makes potent COMT inhibition less likely compared to classical nitrocatechol inhibitors.
Proposed Mechanism of Action
Based on the structural analysis and comparison with related compounds, we propose a primary and a secondary hypothetical mechanism of action for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Primary Hypothesis: Modulation of Inflammatory Signaling Pathways via NADPH Oxidase Inhibition
We postulate that 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone acts as a modulator of inflammatory responses, primarily through the inhibition of NADPH oxidase. The presence of the apocynin-like core structure is the basis for this hypothesis. The ortho-nitro group is expected to modulate the potency and possibly the selectivity of this inhibition compared to apocynin.
Figure 1: Proposed primary mechanism of action. The compound is hypothesized to inhibit NADPH oxidase, thereby reducing ROS production and downstream activation of the NF-κB signaling pathway, a key regulator of inflammation.
Secondary Hypothesis: Inhibition of Catechol-O-Methyltransferase (COMT)
As a secondary possibility, the compound might exhibit inhibitory activity against COMT. While not a classic nitrocatechol, the electronic and steric properties conferred by the ortho-nitro and adjacent hydroxyl and methoxy groups could allow for binding to the COMT active site, leading to its inhibition.
Experimental Validation Strategy
A multi-tiered approach is proposed to systematically investigate the mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Tier 1: In Vitro Enzyme Inhibition Assays
The initial step is to directly assess the inhibitory potential of the compound against the primary and secondary proposed targets.
Table 1: In Vitro Enzyme Inhibition Assay Parameters
| Parameter | NADPH Oxidase Assay | Catechol-O-Methyltransferase (COMT) Assay |
| Enzyme Source | Isolated human neutrophils or commercially available NOX enzyme preparations | Recombinant human COMT |
| Substrate | NADPH | L-DOPA or other catechol substrate |
| Detection Method | Chemiluminescence or fluorescence-based detection of superoxide | HPLC-based quantification of methylated product |
| Positive Control | Apocynin, Diphenyleneiodonium (DPI) | Entacapone, Tolcapone |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) |
| Concentration Range | Logarithmic dilution series (e.g., 1 nM to 100 µM) | Logarithmic dilution series (e.g., 1 nM to 100 µM) |
| Data Analysis | IC₅₀ determination | IC₅₀ determination |
Tier 2: Cellular Assays to Probe Mechanism
Following the initial enzyme assays, the effects of the compound on cellular signaling pathways will be investigated in relevant cell models.
Experimental Protocol: Cellular NF-κB Activation Assay
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.
-
Treatment: Pre-incubate cells with varying concentrations of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone for 1 hour prior to LPS stimulation.
-
Endpoint Measurement:
-
NF-κB Translocation: Immunofluorescence microscopy to visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
IκBα Degradation: Western blot analysis to measure the levels of IκBα, an inhibitory protein that is degraded upon NF-κB activation.
-
Pro-inflammatory Cytokine Production: ELISA to quantify the secretion of TNF-α and IL-6 into the cell culture supernatant.
-
-
Controls:
-
Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).
-
Negative Control: Vehicle-treated cells.
-
Figure 2: A flowchart outlining the experimental workflow for the cellular NF-κB activation assay.
Tier 3: In Vivo Proof-of-Concept Studies
If the in vitro and cellular data are promising, the next logical step is to evaluate the compound's efficacy in a relevant animal model of inflammation.
Animal Model: LPS-induced Endotoxemia in Mice
-
Animals: C57BL/6 mice.
-
Treatment: Administer 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Induction of Inflammation: Inject a sublethal dose of LPS to induce a systemic inflammatory response.
-
Outcome Measures:
-
Serum Cytokine Levels: Measure levels of TNF-α, IL-6, and other relevant cytokines in the serum.
-
Organ Damage Markers: Assess markers of organ damage (e.g., liver enzymes).
-
Leukocyte Infiltration: Histological analysis of tissues (e.g., lung, liver) to assess inflammatory cell infiltration.
-
-
Controls:
-
Positive Control: A known anti-inflammatory drug (e.g., dexamethasone).
-
Negative Control: Vehicle-treated animals.
-
Conclusion
The available evidence strongly suggests that 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a promising candidate for investigation as a modulator of inflammatory processes. The proposed primary mechanism of action, inhibition of NADPH oxidase, is a well-established therapeutic strategy. The outlined experimental plan provides a clear and logical path to rigorously test this hypothesis and to explore the potential of this compound as a novel anti-inflammatory agent. The secondary hypothesis of COMT inhibition, while less probable, warrants investigation given the structural features of the molecule. The successful completion of this research program will provide a definitive understanding of the mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and will be critical in determining its potential for further drug development.
References
-
The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. (2023). MDPI. [Link]
-
Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. (n.d.). MDPI. [Link]
-
Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. (n.d.). Future Medicinal Chemistry. [Link]
Sources
Methodological & Application
The Versatile Synthon: Application Notes for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in Advanced Organic Synthesis
Introduction: Unveiling a Multifaceted Building Block
In the landscape of modern organic synthesis, the strategic incorporation of functionalities within a single molecular framework is paramount for the efficient construction of complex molecular architectures. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a derivative of the naturally occurring acetovanillone[1], emerges as a highly versatile, yet underutilized, synthetic intermediate. Its unique arrangement of a nucleophilic hydroxyl group, a directing methoxy group, a reactive ketone, and a transformable nitro group on an aromatic scaffold paves the way for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
The presence of the ortho-nitroacetophenone moiety is particularly noteworthy. This structural motif is a well-established precursor for the synthesis of indoles, a privileged scaffold in medicinal chemistry[2]. Furthermore, the o-nitrobenzyl substructure is a classic photolabile protecting group, enabling the controlled release of molecules upon irradiation with light[3][4]. This dual potential for both heterocyclic synthesis and photocleavage applications makes 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone a powerful tool in the synthetic chemist's arsenal.
Molecular Profile:
| Property | Value | Reference |
| IUPAC Name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | - |
| Synonyms | 2-Nitroacetovanillone | - |
| CAS Number | 1260785-45-2 | [5] |
| Molecular Formula | C₉H₉NO₅ | [5] |
| Molecular Weight | 211.17 g/mol | [5] |
| Appearance | Pale yellow to yellow solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | - |
Synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: A Protocol
The synthesis of the title compound is best achieved through the selective nitration of the readily available starting material, 4'-hydroxy-3'-methoxyacetophenone (acetovanillone). The directing effects of the hydroxyl and methoxy groups, both being ortho-, para-directing, and the acetyl group, a meta-directing deactivator, must be carefully considered. The hydroxyl group is a more powerful activating group than the methoxy group, and its deprotonation under certain conditions can further enhance its directing ability. To achieve selective nitration at the 2-position, which is ortho to the hydroxyl group and meta to the acetyl group, a careful choice of nitrating agent and reaction conditions is crucial.
Protocol 1: Synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Materials:
-
4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4'-hydroxy-3'-methoxyacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise, maintaining the temperature below 10 °C. The hydroxyl group is a strong activator, and protonation by sulfuric acid can moderate its reactivity and influence the regioselectivity.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.0-1.1 eq) to a small amount of cold glacial acetic acid.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Careful temperature control is critical to minimize the formation of side products, including the dinitro and other isomeric products.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate should form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Neutralize the collected solid by suspending it in a saturated sodium bicarbonate solution to remove any residual acid. Filter and wash with water.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone as a pale yellow solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application I: A Precursor for the Synthesis of 6-Hydroxy-7-methoxyindoles
The ortho-nitroacetophenone moiety is a classic precursor for the synthesis of indoles via reductive cyclization. This transformation is of significant interest as the resulting 6-hydroxy-7-methoxyindole scaffold is present in various biologically active natural products and pharmaceutical agents. The reaction typically proceeds through the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone.
Protocol 2: Synthesis of 6-Hydroxy-7-methoxy-2-methylindole
Materials:
-
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Celite®
Procedure:
-
To a stirred suspension of iron powder (5.0-10.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (around 80-90 °C).
-
In a separate flask, dissolve 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add the solution of the nitro compound dropwise to the refluxing iron suspension over 30-45 minutes. The reduction of the nitro group is an exothermic process, and a controlled addition is necessary.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC until the starting material is no longer visible. The intermediate amino ketone will cyclize in situ.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-hydroxy-7-methoxy-2-methylindole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: A Photolabile Protecting Group for Carboxylic Acids
The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) that can be cleaved with UV light, typically in the range of 350 nm. This allows for the spatial and temporal control of the release of a protected molecule. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be derivatized to protect various functional groups, such as carboxylic acids, through the formation of a photolabile ester.
Protocol 3: Protection of a Carboxylic Acid and Photochemical Deprotection
Part A: Protection of a Carboxylic Acid
Materials:
-
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
-
A carboxylic acid of interest
-
2-Bromoacetophenone (or a suitable activating agent for the ketone)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 2-bromoacetophenone (1.1 eq) and stir the reaction mixture at room temperature overnight. This step converts the ketone into a more reactive enol ether or related intermediate, which is not the standard way to make an ester. A more direct approach would be to first reduce the ketone to an alcohol. Let's modify this protocol to a more standard and reliable method.
Revised Protocol 3A: Protection of a Carboxylic Acid
Materials:
-
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
A carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Reduction of the Ketone: In a round-bottom flask, dissolve 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the corresponding alcohol, 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanol.
-
Esterification: To a solution of the obtained alcohol (1.0 eq) and the carboxylic acid of interest (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired photolabile ester.
Part B: Photochemical Deprotection
Materials:
-
The protected carboxylic acid ester
-
A suitable solvent (e.g., a mixture of acetonitrile and water)
-
A UV light source (e.g., a mercury lamp with a 365 nm filter)
Procedure:
-
Dissolve the photolabile ester in a suitable solvent in a quartz or borosilicate glass vessel. The concentration should be adjusted based on the absorbance of the compound at the irradiation wavelength.
-
Irradiate the solution with a UV lamp (e.g., at 365 nm). The irradiation time will depend on the quantum yield of the cleavage reaction and the intensity of the light source. Monitor the deprotection by TLC or HPLC.
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The released carboxylic acid can be isolated by standard workup and purification techniques, such as extraction and chromatography, to separate it from the nitroso-ketone byproduct.
Conclusion and Future Outlook
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a promising and versatile building block in organic synthesis. Its unique substitution pattern allows for its application as a precursor to valuable heterocyclic scaffolds and as a component of photolabile protecting groups. The protocols detailed in this guide provide a starting point for the exploration of its chemistry. Further research into the optimization of its synthesis and the expansion of its applications in areas such as solid-phase synthesis, bio-conjugation, and materials science is warranted. The insights provided herein are intended to empower researchers to harness the full potential of this multifaceted synthon in their synthetic endeavors.
References
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]
- JOCPR. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research.
- ACS Publications. (2023).
- ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
- ACS Publications. (n.d.). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry.
- Penn Engineering. (2006).
- Quora. (2019).
- ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
- NIH. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- RSC Publishing. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
- The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
- RSC Publishing. (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
- Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS.
- ChemicalBook. (n.d.). Acetovanillone. ChemicalBook.
- NIH. (n.d.). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
- ResearchGate. (n.d.). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone).
- ResearchGate. (n.d.). Electrophilic Nitration of Electron-Rich Acetophenones.
- Wikipedia. (n.d.). Photolabile protecting group. Wikipedia.
- ChemicalBook. (n.d.). 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. ChemicalBook.
- ACS Publications. (n.d.). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
- Google Patents. (n.d.). A kind of method of synthesizing o-nitroacetophenone compound.
- NIH. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling.
- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-methoxyacetophenone.
- Wikipedia. (n.d.). Apocynin. Wikipedia.
- MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
- RSC Publishing. (n.d.). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry.
Sources
- 1. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for the synthesis and application of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone . This nitrated derivative of acetovanillone is a highly functionalized aromatic compound, serving as a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. We present a detailed, field-tested protocol for the regioselective nitration of acetovanillone. Furthermore, we demonstrate the utility of the title compound by outlining a robust protocol for its conversion into a substituted benzoxazole, a privileged scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction and Physicochemical Properties
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (henceforth referred to as 2-nitro-acetovanillone ) is an aromatic ketone bearing hydroxyl, methoxy, and nitro functional groups in a specific ortho/meta/para relationship. This unique arrangement of electron-donating and electron-withdrawing groups makes it a precursor for a variety of chemical transformations. The ortho-positioning of the nitro group relative to the acetyl moiety, and its adjacency to the phenolic hydroxyl group, are particularly significant. This stereoelectronic setup allows for subsequent intramolecular cyclization reactions after reduction of the nitro group, providing efficient access to heterocyclic systems.
Table 1: Physicochemical and Safety Data for 2-Nitro-Acetovanillone
| Property | Value | Source |
| IUPAC Name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | - |
| CAS Number | 1260785-45-2 | |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| Appearance | Yellow to brown solid (predicted) | - |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of 2-Nitro-Acetovanillone via Electrophilic Nitration
The preparation of 2-nitro-acetovanillone is achieved through the electrophilic aromatic substitution (EAS) nitration of the readily available starting material, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone).
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the nitration is governed by the directing effects of the three substituents on the benzene ring:
-
-OH (Hydroxyl): A strongly activating, ortho-, para- directing group.
-
-OCH₃ (Methoxy): A strongly activating, ortho-, para- directing group.
-
-C(O)CH₃ (Acetyl): A deactivating, meta- directing group.
The powerful activating and ortho-, para- directing nature of the hydroxyl and methoxy groups dominates the reaction. The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions activated by these groups. The position C-2 (ortho to the hydroxyl and acetyl groups, meta to the methoxy group) is sterically accessible and electronically activated, making it a favorable site for nitration. While other isomers may form, careful control of reaction conditions can favor the desired 2-nitro product.[1]
Caption: Synthetic workflow from the intermediate to a benzoxazole.
Step 1: Reduction of 2-Nitro-Acetovanillone
Mechanistic Rationale: The selective reduction of an aromatic nitro group in the presence of a ketone can be achieved using various reagents. Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and effective method for this transformation, avoiding reduction of the ketone carbonyl. [2] Protocol:
-
Setup: In a 250 mL round-bottom flask, suspend 2.11 g (10.0 mmol) of 2-nitro-acetovanillone and 11.3 g (50.0 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 50 mL of absolute ethanol.
-
Acidification: While stirring, carefully add 10 mL of concentrated hydrochloric acid.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Causality: This step neutralizes the excess acid and precipitates tin salts, which can then be filtered off.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amino-intermediate, 1-(2-amino-4-hydroxy-3-methoxyphenyl)ethanone . This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 7-Methoxy-2-methylbenzoxazol-5-ol
Mechanistic Rationale: The o-aminophenol intermediate undergoes an acid-catalyzed intramolecular cyclization. The amino group attacks the protonated carbonyl carbon of the acetyl group, followed by dehydration to form the aromatic benzoxazole ring. [3] Protocol:
-
Setup: Place the crude 1-(2-amino-4-hydroxy-3-methoxyphenyl)ethanone from the previous step into a 100 mL round-bottom flask.
-
Reaction Medium: Add 30 mL of a suitable high-boiling point solvent that can facilitate dehydration, such as toluene, and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).
-
Heating and Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Causality: The Dean-Stark trap is essential for removing the water generated during the cyclization, which drives the equilibrium towards the formation of the benzoxazole product.
-
Monitoring: Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 7-Methoxy-2-methylbenzoxazol-5-ol .
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in nitration step | Incomplete reaction; Temperature too high causing degradation or side reactions; Insufficient nitrating agent. | Ensure starting material is fully dissolved. Maintain temperature strictly at 0-5°C. Re-evaluate stoichiometry of nitric acid. |
| Formation of multiple isomers | Reaction temperature was too high; Rate of addition of nitric acid was too fast. | Decrease the temperature further (e.g., to -5°C). Slow the rate of addition of the nitrating agent. |
| Incomplete nitro reduction | Insufficient reducing agent; Reaction time too short. | Increase the molar excess of SnCl₂·2H₂O. Monitor the reaction by TLC and extend the reflux time if necessary. |
| Low yield in cyclization step | Incomplete removal of water; Insufficient acid catalyst. | Ensure the Dean-Stark trap is functioning correctly. Check the activity of the p-TsOH catalyst and add more if needed. |
References
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
-
Asian Journal of Chemistry (2022) - Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]
-
ResearchGate - Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]
-
RSC Advances (2023) - Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
Fenix Repository - Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
-
Journal of Chemical Education (1974) - The Selective Reduction of Meta-(and Para-) Nitroacetophenone. [Link]
-
ResearchGate - Electrophilic Nitration of Electron-Rich Acetophenones. [Link]
- CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone.
-
Organic Chemistry Portal - Benzoxazole synthesis. [Link]
-
Masaryk University - Synthesis of 3-nitroacetophenone. [Link]
-
Frontiers in Chemistry (2024) - Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
University of California, Irvine - Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
ACS Omega (2019) - Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
ResearchGate - Hydrogenation of Nitro-Substituted Acetophenones. [Link]
-
ResearchGate - 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). [Link]
-
Chemistry LibreTexts - 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
protocols.io - Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]
-
Scientific Reports (2021) - A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
Sources
Application Notes and Protocols for the Study of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of the compound 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural similarity to apocynin, a well-characterized inhibitor of NADPH oxidase, and other nitrated phenolic compounds, suggests a strong rationale for its study. This document outlines the theoretical basis for its potential activity, detailed protocols for its characterization as an inhibitor of NADPH oxidase and Catechol-O-Methyltransferase (COMT), and the necessary experimental controls to ensure scientific rigor. The provided methodologies are designed to be adaptable and serve as a foundational framework for researchers exploring the bioactivity of this and similar molecules.
Introduction: Unveiling the Potential of a Nitrated Apocynin Analog
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a derivative of the well-known natural compound apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone). Apocynin is a widely studied inhibitor of NADPH oxidase, an enzyme complex pivotal in the production of reactive oxygen species (ROS) and implicated in a multitude of pathological conditions, including inflammation, cardiovascular diseases, and neurodegeneration.[1] The introduction of a nitro (-NO2) group to the aromatic ring, particularly at the ortho position to the hydroxyl group, is anticipated to significantly modulate the electronic and steric properties of the parent molecule.
The nitro group is a strong electron-withdrawing moiety, which can alter the acidity of the phenolic hydroxyl group and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.[2] This modification could potentially enhance its inhibitory activity, alter its enzyme selectivity, or introduce novel biological functions. For instance, nitrated catechols are known to be potent inhibitors of Catechol-O-Methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[3]
This guide, therefore, presents a strategic approach to characterizing the enzyme inhibitory profile of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, with a primary focus on two key enzyme systems: NADPH oxidase and COMT.
Physicochemical Properties and Reagent Preparation
Table 1: Estimated Physicochemical Properties of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and Related Compounds
| Property | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (Predicted) | Apocynin (CAS 498-02-2) | 4-Nitroguaiacol (CAS 3251-56-7) | p-Nitroacetophenone (CAS 100-19-6) |
| Molecular Formula | C9H9NO5 | C9H10O3 | C7H7NO4 | C8H7NO3 |
| Molecular Weight | 211.17 g/mol | 166.17 g/mol [4] | 169.13 g/mol [1] | 165.15 g/mol [5] |
| Appearance | Likely a yellow crystalline solid | White to pale yellow crystalline powder | Yellow to orange crystalline solid[6] | Yellow prisms or bright yellow powder[5] |
| Melting Point (°C) | Expected to be higher than apocynin | 112-116[4] | 102-104[7] | 76-80[5] |
| Solubility | Moderately soluble in organic solvents (DMSO, ethanol), limited in water | Soluble in ethanol, DMSO; slightly soluble in water | Soluble in chloroform, ethyl acetate; insoluble in water[7] | Insoluble in water[8] |
Synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
A direct, published synthesis for 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone is not readily found. However, a plausible synthetic route involves the nitration of apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone). The hydroxyl and methoxy groups are ortho, para-directing, while the acetyl group is meta-directing. Nitration of phenols is a well-established reaction.[9]
-
Proposed Synthetic Pathway: Direct nitration of apocynin using a mild nitrating agent (e.g., dilute nitric acid in acetic acid) could yield a mixture of nitrated products. The separation of the desired 2-nitro isomer from other potential isomers (e.g., 5-nitro and 6-nitro) would require chromatographic purification. It is crucial to carefully control the reaction conditions to avoid over-nitration or oxidation of the phenol.[9]
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reliable IC50 determination and kinetic studies.
-
Protocol:
-
Accurately weigh a precise amount of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
For experiments, prepare fresh dilutions from the stock solution in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
-
Application I: Inhibition of NADPH Oxidase
Apocynin, the parent compound of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, is a well-established inhibitor of the NADPH oxidase complex. It acts as a prodrug, being oxidized by peroxidases to its active dimeric form, which then prevents the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound cytochrome b558, thus inhibiting the assembly of the functional enzyme complex.
The introduction of a nitro group may alter this mechanism. It could affect the compound's susceptibility to oxidative activation or introduce a different mode of inhibition. Therefore, it is essential to experimentally determine its effect on NADPH oxidase activity.
In Vitro NADPH Oxidase Activity Assay (Cell-Free System)
This assay measures the direct effect of the compound on the assembly and activity of the NADPH oxidase complex.
-
Principle: In a cell-free system, purified membrane and cytosolic fractions containing the NADPH oxidase subunits are combined in the presence of an activating agent (e.g., arachidonic acid). The production of superoxide is measured spectrophotometrically by the reduction of cytochrome c.
-
Protocol for IC50 Determination:
-
Prepare Reagents:
-
Assay Buffer: Phosphate buffer (e.g., 65 mM, pH 7.0) containing MgCl2 (1 mM) and ATP (1 mM).
-
Cytochrome c solution: 1 mg/mL in assay buffer.
-
NADPH solution: 2 mM in assay buffer.
-
Arachidonic acid solution: 1 mM in ethanol.
-
Cell fractions: Prepare membrane and cytosolic fractions from stimulated neutrophils or other suitable cell lines.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
Cytochrome c solution
-
Membrane and cytosolic fractions
-
Varying concentrations of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (or vehicle control).
-
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding NADPH and arachidonic acid.
-
Immediately measure the change in absorbance at 550 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔA550/min).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Cellular NADPH Oxidase Activity Assay
This assay assesses the compound's ability to inhibit NADPH oxidase activity in a cellular context, which accounts for cell permeability and metabolic activation.
-
Principle: Cells capable of producing a respiratory burst (e.g., neutrophils, macrophages, or differentiated HL-60 cells) are stimulated to activate NADPH oxidase. The production of superoxide is measured using a fluorescent or chemiluminescent probe.
-
Protocol using Dihydroethidium (DHE) Staining:
-
Cell Culture and Stimulation:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA).
-
-
Detection of Superoxide:
-
Add DHE to each well and incubate in the dark.
-
Measure the fluorescence intensity (excitation ~518 nm, emission ~606 nm) using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the number of cells.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Application II: Inhibition of Catechol-O-Methyltransferase (COMT)
The catechol-like structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, particularly with the electron-withdrawing nitro group, makes it a candidate for COMT inhibition. COMT inhibitors are clinically used in the treatment of Parkinson's disease to prevent the peripheral degradation of levodopa.
In Vitro COMT Inhibition Assay
-
Principle: This assay measures the ability of the compound to inhibit the COMT-catalyzed methylation of a catechol substrate. The activity can be monitored by measuring the formation of the methylated product. A common method involves using 3,4-dihydroxyacetophenone (DHAP) as a substrate and monitoring the formation of the O-methylated products by the shift in their UV absorbance maximum.[5]
-
Protocol for IC50 Determination:
-
Prepare Reagents:
-
Assay Buffer: Tris-HCl buffer (e.g., 0.2 M, pH 7.6 at 37°C).
-
Substrate Solution (DHAP): 0.5 mM in deionized water.[5]
-
Co-substrate Solution (SAM): 5 mM S-Adenosyl-L-Methionine in deionized water.[5]
-
Cofactor Solution: 6 mM MgCl2.[5]
-
Reducing Agent: 20 mM Dithiothreitol (DTT).[5]
-
Enzyme Solution: Purified recombinant human COMT.
-
Stop Solution: 0.4 M Sodium Borate, pH 10.0.[5]
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, DHAP, MgCl2, DTT, and varying concentrations of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the COMT enzyme and SAM.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 344 nm.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
-
Experimental Design and Controls: Ensuring Trustworthiness
To ensure the validity of the experimental results, a robust set of controls is essential.
-
Positive Controls: Use known inhibitors for each enzyme assay (e.g., apocynin or diphenyleneiodonium for NADPH oxidase; tolcapone or entacapone for COMT) to validate the assay performance.
-
Vehicle Controls: All experiments should include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.
-
Compound Interference Controls: Test the intrinsic absorbance or fluorescence of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone at the wavelengths used in the assays to rule out any interference.
-
Enzyme-less Controls: To account for non-enzymatic reactions, include control reactions that contain all components except the enzyme.
Visualizing Experimental Workflows and Potential Mechanisms
Workflow for Screening Enzyme Inhibitory Activity
Caption: Workflow for investigating the enzyme inhibitory properties of the test compound.
Potential Mechanism of NADPH Oxidase Inhibition (Hypothesized)
Caption: Hypothesized mechanism of NADPH oxidase inhibition by the test compound.
Conclusion and Future Directions
The structural features of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone present a compelling case for its investigation as a novel enzyme inhibitor. The protocols and application notes provided herein offer a robust framework for elucidating its inhibitory profile against NADPH oxidase and COMT. Successful demonstration of inhibitory activity would warrant further studies, including detailed kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), structure-activity relationship (SAR) studies with related analogs, and evaluation in relevant disease models. These endeavors will be crucial in determining the therapeutic potential of this and similar nitrated phenolic compounds.
References
-
Rawat, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]
-
Rawat, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]
-
PubChem. (n.d.). p-Nitroacetophenone. National Center for Biotechnology Information. [Link]
-
Singh, P., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(7), 1731-1736. [Link]
-
Chem-Impex. (n.d.). 4-Nitroguaiacol. [Link]
-
Ofner, J., et al. (2014). Atmospheric reactivity of hydroxyl radicals with guaiacol (2-methoxyphenol), a biomass burning emitted compound: Secondary organic aerosol formation and gas-phase oxidation products. Atmospheric Environment, 86, 155-163. [Link]
-
Tsunoda, M. (2010). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1125-1134. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. [Link]
-
Gulcin, İ., et al. (2020). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1253-1261. [Link]
-
Khan, I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1385. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]
-
Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(11), 3243-3249. [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]
-
Chemguide. (n.d.). Ring Reactions of Phenol. [Link]
-
Khan Academy. (2022, November 28). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube. [Link]
-
Parkinson's Foundation. (n.d.). COMT Inhibitors. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Nitroguaiacol (CAS 3251-56-7). [Link]
-
Chen, X., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1342. [Link]
-
My-person, T., et al. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. Frontiers in Pharmacology, 7, 501. [Link]
-
Khan, I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1385. [Link]
-
Zheng, M. Q., & Kang, S. (2013). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. British Journal of Pharmacology, 168(7), 1545-1556. [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-methoxyacetophenone.
-
ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone. [Link]
Sources
- 1. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3251-56-7: 2-methoxy-4-nitrophenol | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. P-NITROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: A Versatile Photocleavable Protecting Group
Introduction: Harnessing Light for Spatiotemporal Control
In the intricate world of cellular biology and synthetic chemistry, the ability to initiate or terminate a process with high precision is paramount. Photoremovable protecting groups (PPGs), often termed "photocages," offer an elegant solution by providing spatiotemporal control over the release of bioactive molecules or chemical reagents.[1][2] These molecular constructs act as light-sensitive masks for functional groups, which can be removed by irradiation at a specific wavelength, thereby liberating the active species on demand.[3] This guide focuses on 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone , a member of the venerable o-nitrobenzyl family of photocages, detailing its synthesis, application, and the underlying principles that make it a valuable tool for researchers.
The core of this molecule's functionality lies in the 2-nitrobenzyl moiety. Upon absorption of UV light, an intramolecular rearrangement occurs, leading to the cleavage of the bond between the benzylic carbon and the protected functional group.[4] This process is typically rapid and efficient, releasing the target molecule and a benign nitrosobenzaldehyde byproduct. The specific substitution pattern of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, with its hydroxyl and methoxy groups, can influence its photochemical properties, such as absorption wavelength and cleavage efficiency.
Physicochemical Properties
A summary of the key computed properties of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is provided in the table below. These properties are essential for understanding its solubility, reactivity, and handling.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone | PubChem |
| CAS Number | 1260785-45-2 | BLDpharm[5] |
| Molecular Formula | C₉H₉NO₅ | PubChem[6] |
| Molecular Weight | 211.17 g/mol | PubChem[6] |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[5] |
Synthesis Protocol
The synthesis of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone can be achieved through the nitration of 4-hydroxy-3-methoxyacetophenone (acetovanillone). This reaction is analogous to the nitration of similar phenolic compounds.
Diagram of Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone, a versatile and highly functionalized building block. We delve into its strategic importance in medicinal chemistry, detailing its physicochemical properties and providing field-proven, step-by-step protocols for its application in the synthesis of privileged pharmaceutical scaffolds, namely indoles and quinolones. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.
Strategic Importance in Medicinal Chemistry
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is more than a simple aromatic ketone; it is a meticulously designed synthetic intermediate. Its value lies in the strategic ortho-positioning of a nitro group relative to an acetyl group, a classic arrangement for intramolecular cyclization reactions. Aromatic nitro compounds are pivotal in the synthesis of a wide range of drugs and biologically active molecules[1]. Specifically, ortho-nitroacetophenones serve as key precursors for constructing complex heterocyclic systems that form the core of numerous pharmaceuticals[2][3].
The molecule features three primary reactive centers, each offering a distinct handle for synthetic manipulation:
-
The Nitro Group: Acts as a masked amine. Its reduction is the key step for initiating intramolecular cyclization or for introducing an amino substituent.
-
The Acetyl Group: The ketone carbonyl and its α-methyl protons provide reactivity for condensation and cyclization reactions, such as the Friedländer annulation.
-
The Phenolic System: The hydroxyl and methoxy groups on the phenyl ring allow for further derivatization (e.g., O-alkylation, O-acylation) to modulate the final compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This trifecta of functionality makes it an exceptionally efficient starting material for building molecular diversity and complexity in drug discovery programs.
Physicochemical Properties
A clear understanding of a building block's physical and chemical properties is critical for reaction setup, solvent selection, and purification. The key properties of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | PubChem[4] |
| Molecular Weight | 211.17 g/mol | PubChem[4], BLDpharm[5] |
| IUPAC Name | 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone | PubChem[4] |
| CAS Number | 1260785-45-2 | BLDpharm[5] |
| Appearance | (Typically) Yellow to brown solid | ChemicalBook[6] (analogue) |
| XLogP3 | 1.6 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 5 | PubChem[4] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[5] |
Application Protocol I: Synthesis of N-Hydroxyindole Scaffolds via Reductive Cyclization
3.1. Rationale and Mechanistic Insight
The N-hydroxyindole core is a significant pharmacophore found in natural products and synthetic compounds with potent anti-cancer and antibiotic activities[7]. The ortho-nitroacetophenone structure is ideally suited for a one-pot reductive cyclization to form this valuable scaffold. The reaction proceeds via the partial reduction of the nitro group to a nitroso or hydroxylamine intermediate. This intermediate then undergoes a rapid intramolecular aldol-type condensation with the adjacent acetyl group's enolate, followed by dehydration to yield the stable N-hydroxyindole ring system.
Our choice of Sodium Dithionite (Na₂S₂O₄) as the reducing agent is deliberate. It is known to be effective for this specific transformation, often selectively reducing the nitro group to the hydroxylamine stage without proceeding to the full aniline, which is crucial for forming the N-hydroxyindole product[8]. The reaction is typically fast and proceeds under mild basic conditions.
Caption: Workflow for N-Hydroxyindole Synthesis.
3.2. Detailed Experimental Protocol
Objective: To synthesize 6-hydroxy-7-methoxy-2-methyl-1H-benzo[d]isoxazol-1-ol (the stable tautomer of the corresponding N-hydroxyindole) from 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Materials:
-
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)
-
1,4-Dioxane
-
Concentrated Ammonium Hydroxide (28-30%)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (e.g., 2.11 g, 10 mmol, 1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (e.g., 50 mL).
-
Addition of Base: To the stirring solution, add concentrated ammonium hydroxide (e.g., 10 mL). The solution should become homogeneous.
-
Reductant Addition: Add sodium dithionite (e.g., 6.09 g, 35 mmol, 3.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exotherm and any potential gas evolution. The reaction mixture will typically change color, often to a deep red or brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with deionized water (e.g., 100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-hydroxyindole product.
Application Protocol II: Synthesis of 4-Quinolone Scaffolds
4.1. Rationale and Mechanistic Insight
The 4-quinolone and 4-hydroxyquinoline motifs are privileged structures in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[9][10] This protocol employs a robust two-stage strategy:
-
Selective Nitro Reduction: The nitro group is first fully reduced to an amine using a standard method like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride). This reduction unmasks the aniline functionality required for the subsequent cyclization.
-
Conrad-Limpach or Knoevenagel/Cyclization: The resulting ortho-aminoacetophenone is then reacted with a β-ketoester, such as ethyl acetoacetate. This classic Conrad-Limpach reaction proceeds via initial condensation to form an enaminone intermediate, which then undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline product.[11]
This two-step sequence provides a reliable and high-yielding pathway to highly substituted quinolone cores.
Caption: Two-Stage Workflow for Quinolone Synthesis.
4.2. Detailed Experimental Protocol
Objective: To synthesize 8-hydroxy-7-methoxy-2-methylquinolin-4(1H)-one.
Stage A: Reduction to 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone
Materials:
-
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Celite®
Procedure:
-
Reaction Setup: To a suspension of the starting nitro compound (e.g., 2.11 g, 10 mmol, 1.0 eq) in a 3:1 mixture of EtOH/H₂O (e.g., 40 mL), add iron powder (e.g., 2.80 g, 50 mmol, 5.0 eq) and ammonium chloride (e.g., 0.27 g, 5 mmol, 0.5 eq).
-
Heating: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Causality Note: Refluxing ensures sufficient thermal energy to drive the heterogeneous reduction on the surface of the iron particles.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-3 hours).
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting crude aminoacetophenone can be purified by chromatography or taken directly to the next step if sufficiently pure.
Stage B: Conrad-Limpach Cyclization
Materials:
-
1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Diphenyl ether or Dowtherm™ A (high-boiling solvent)
Procedure:
-
Initial Condensation (Optional but recommended): Mix the crude aminoacetophenone (e.g., 1.81 g, 10 mmol, 1.0 eq) with ethyl acetoacetate (e.g., 1.43 g, 11 mmol, 1.1 eq) and a catalytic amount of acetic acid. Warm gently (50-60°C) for 30 minutes to form the enaminone intermediate. Remove volatile materials under vacuum.
-
Cyclization: Add the high-boiling solvent (e.g., 20 mL) to the enaminone intermediate. Heat the mixture in a flask equipped with a short-path distillation head to approximately 250°C. Trustworthiness Note: This high temperature is required to drive the intramolecular cyclization and elimination of ethanol, which can be observed distilling from the reaction.
-
Reaction Completion: Hold the reaction at 250°C for 30-60 minutes. The product often begins to precipitate from the hot solvent.
-
Isolation: Cool the reaction mixture to room temperature. The solid product can be isolated by filtration. Diluting the mixture with hexanes can aid in complete precipitation.
-
Purification: Wash the filtered solid extensively with hexanes and then diethyl ether to remove the high-boiling solvent. The resulting solid quinolone is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
References
-
Makarov, V. A., Riabova, O. B., Granik, V. G. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998. [Link]
- Google Patents. (2013). A kind of method of synthesizing o-nitroacetophenone compound. CN101985424B.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 294764, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. [Link]
-
He, J., & Yang, J. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3028. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone. [Link]
-
Mótyán, G., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5030. [Link]
-
Soderberg, B. C., & Shriver, J. A. (2001). A general synthesis of N-hydroxyindoles. The Journal of Organic Chemistry, 66(16), 5545–5551. [Link]
-
Ma, G., Patrick, B. O., Hu, T. Q., & James, B. R. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E: Crystallographic Communications, 59(5), o579-o580. ResearchGate. [Link]
-
Figueroa-Valverde, L., et al. (2016). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 21(7), 887. [Link]
-
Vásquez-Mayorga, M., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6698. [Link]
-
El-Sayed, M. A., et al. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Synthesis Theory and Applications, 3(1), 1-8. [Link]
-
Cigna, G., et al. (2016). A novel synthesis of N-hydroxyindoles. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Nitroacetophenone in Organic Synthesis and Chemical Innovation. [Link]
-
Kumar, A., & Kumar, R. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Al-Hiari, Y. M. (2003). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
- Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. Acetovanillone | 498-02-2 [chemicalbook.com]
- 7. iris.unito.it [iris.unito.it]
- 8. A general synthesis of N-hydroxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 11. iipseries.org [iipseries.org]
Application Notes and Protocols for the Analytical Determination of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative determination of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone . This compound, a nitrated derivative of acetovanillone, is of increasing interest in pharmaceutical development and chemical synthesis. Given the limited availability of direct analytical protocols for this specific molecule, this document synthesizes established methods for structurally analogous compounds, including nitrated aromatics and acetophenones. The protocols detailed herein are designed to be self-validating, grounded in fundamental analytical principles and authoritative guidelines from the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals requiring accurate, precise, and reliable analytical characterization of this compound.
Introduction and Analyte Overview
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, also known as 2-nitroacetovanillone, possesses a unique chemical architecture featuring a substituted aromatic ring with hydroxyl, methoxy, nitro, and acetyl functional groups. The presence of these groups dictates its physicochemical properties, including its polarity, chromophore activity, and potential for thermal degradation, all of which are critical considerations in the development of analytical methods. Accurate quantification is paramount for various applications, including synthesis reaction monitoring, purity assessment of starting materials, and stability studies.
The analytical strategies presented are based on the well-documented analysis of related molecules. For instance, methodologies for apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone) provide a strong foundation for developing chromatographic separations.[1][2][3] Similarly, the extensive research on the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs) offers valuable insights into suitable gas chromatography and mass spectrometry techniques.[4][5][6]
Analyte Chemical Structure
Caption: Chemical structure of the target analyte.
High-Performance Liquid Chromatography (HPLC) Method
Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for the analysis of moderately polar aromatic compounds like 2-nitroacetovanillone. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of a photodiode array (PDA) detector allows for spectral confirmation of the analyte peak and assessment of peak purity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in retaining aromatic compounds. The hydrophobicity of the C18 ligand provides a strong interaction with the phenyl ring of the analyte.
-
Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol) is proposed. The acid (e.g., acetic or formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.[3] A gradient is employed to ensure efficient elution of the analyte while also separating it from potential impurities with different polarities.
-
Detection: The nitro and acetyl-substituted phenolic structure is expected to have strong UV absorbance. Based on related nitrophenol compounds, maximal absorbance is anticipated in the 270-350 nm range.[7][8] A PDA detector will allow for the determination of the optimal wavelength post-analysis.
Detailed HPLC Protocol
Objective: To quantify 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and separate it from potential process-related impurities.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or acetic acid), analytical grade
-
Reference standard of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (≥98% purity)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar aromatic compounds. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | PDA, 200-400 nm, Monitor at 276 nm | Allows for spectral analysis and quantification at a common wavelength for substituted phenols.[3] |
| Gradient Program | See table below | To ensure separation from both polar and non-polar impurities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines.[9][10][11][12] Key parameters to assess are:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte spiked with potential impurities.
-
Linearity: Inject the calibration standards and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.[2]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting multiple preparations of the same sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
-
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, derivatization may be necessary to improve volatility and thermal stability by capping the acidic phenolic hydroxyl group. The mass spectrometer provides high selectivity and structural information for definitive identification.
Causality Behind Experimental Choices:
-
Derivatization: The presence of the free hydroxyl group can lead to peak tailing and potential degradation in the hot GC inlet. Silylation (e.g., with BSTFA) is a common and effective strategy to convert the -OH group to a more volatile and stable -O-Si(CH₃)₃ group.
-
Injection Mode: A splitless injection is recommended for trace analysis to ensure the maximum transfer of the analyte onto the column.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point, offering a balance of interactions for separating a range of aromatic compounds.[13]
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard and will produce a reproducible fragmentation pattern for library matching and structural elucidation.[13] For enhanced sensitivity, Negative Ion Chemical Ionization (NICI) can be highly effective for nitro-containing compounds, as the nitro group readily captures thermal electrons.[5][6]
Detailed GC-MS Protocol
Objective: To identify and quantify 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, particularly at low concentrations or in complex matrices.
Materials:
-
GC-grade solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal Standard (e.g., Chrysene-d12) for quantification
-
Reference standard of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Instrumentation:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Standard and Sample Preparation with Derivatization:
-
Prepare stock solutions of the analyte and internal standard in the chosen solvent.
-
To 100 µL of the sample or standard solution in a vial, add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA, cap the vial tightly, and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Value | Justification |
| Inlet Temperature | 250 °C | Sufficient to volatilize the derivatized analyte without degradation. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard for EI. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides characteristic, reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity in quantification.[13] |
-
Data Analysis:
-
Identification: Compare the obtained mass spectrum of the derivatized analyte with a reference spectrum. Key expected fragments would include the molecular ion (M+), and losses of methyl (-15), acetyl (-43), and the silyl group.
-
Quantification: Use SIM mode, monitoring the molecular ion and at least two other characteristic ions of the derivatized analyte and the internal standard. Create a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against concentration.
-
Spectroscopic Analysis (UV-Vis)
Principle: UV-Visible spectrophotometry is a simple, rapid, and non-destructive method for the quantification of compounds with significant chromophores. The substituted aromatic ring in 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone makes it an ideal candidate for this technique, especially for concentration determination in pure solutions.
Causality Behind Experimental Choices:
-
Solvent: A polar protic solvent like ethanol or methanol is suitable. It is important to note that the pH of the solution can affect the spectrum due to the phenolic hydroxyl group.[7] Using a buffered solution can ensure reproducibility.
-
Spectral Scan: A full scan (e.g., 200-500 nm) should be performed to identify the wavelength of maximum absorbance (λmax). Nitrated phenols typically exhibit strong absorption bands.[7][8]
Detailed UV-Vis Protocol
Objective: To rapidly determine the concentration of the analyte in a solution.
Materials:
-
Spectroscopic grade solvent (e.g., Methanol or Ethanol)
-
Reference standard of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.
-
Create a series of dilutions to generate standards in the expected linear range (e.g., 1-20 µg/mL).
-
-
Measurement:
-
Set the spectrophotometer to scan from 500 nm down to 200 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Scan one of the mid-range standards to determine the λmax.
-
Set the instrument to measure absorbance at the determined λmax.
-
-
Calibration and Quantification:
-
Measure the absorbance of each calibration standard at λmax.
-
Plot absorbance vs. concentration to create a calibration curve. The relationship should follow the Beer-Lambert law (A = εbc).
-
Measure the absorbance of the unknown sample (diluted to be within the calibration range) and determine its concentration from the calibration curve.
-
Summary of Method Validation Parameters
The following table summarizes the key validation parameters that must be addressed for the chromatographic methods, as stipulated by ICH Q2(R1) guidelines.[9][10][11]
| Validation Parameter | HPLC | GC-MS | Purpose |
| Specificity | Yes | Yes | To ensure the signal is from the analyte only. |
| Linearity | Yes | Yes | To demonstrate a proportional response to concentration. |
| Range | Yes | Yes | The concentration interval where the method is precise, accurate, and linear. |
| Accuracy | Yes | Yes | To measure the closeness of the results to the true value. |
| Precision | Yes | Yes | To assess the scatter of data from replicate measurements. |
| LOD | Yes | Yes | The lowest amount of analyte that can be detected. |
| LOQ | Yes | Yes | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Yes | Yes | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the reliable detection and quantification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. While no single method is universally applicable, the choice between HPLC, GC-MS, and UV-Vis spectroscopy will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is the primary objective. The provided protocols, grounded in the analysis of structurally similar compounds and authoritative validation guidelines, offer a solid starting point for any laboratory tasked with the characterization of this molecule. Rigorous validation according to ICH guidelines is essential before implementing these methods for routine use.
References
-
GC-MS Determination of Nitrated Polycyclic Aromatic Hydrocarbons in Atmosphere. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Dose Formulation and Analysis of Diapocynin. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(A), 9-16. Retrieved January 27, 2026, from [Link]
-
Analysis of nitrated polycyclic aromatic hydrocarbons. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Precision and accuracy of the HPLC method to determine apocynin. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Kroflič, A., et al. (2023). Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. Frontiers in Environmental Chemistry, 4. Retrieved January 27, 2026, from [Link]
-
Ramdahl, T., et al. (1986). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 58(13), 2742-2746. Retrieved January 27, 2026, from [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 27, 2026, from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 27, 2026, from [Link]
-
An Evaluation of the Determination of the Lipophility of Apocynin and Diapocynin using HPLC. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]
-
Wilson, E., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(11), 4381. Retrieved January 27, 2026, from [Link]
-
A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Abad, J. P., & Amils, R. (1990). Synthesis of active nitroguaiacol ether derivatives of streptomycin. Antimicrobial agents and chemotherapy, 34(10), 1908–1914. Retrieved January 27, 2026, from [Link]
-
Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. (n.d.). TDI-Brooks. Retrieved January 27, 2026, from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 27, 2026, from [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Asian Journal of Chemistry, 34(4), 851-856. Retrieved January 27, 2026, from [Link]
-
1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved January 27, 2026, from [Link]
-
Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved January 27, 2026, from [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University. Retrieved January 27, 2026, from [Link]
-
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Retrieved January 27, 2026, from [Link]
-
Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
1-(4-Methoxy-3-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. tdi-bi.com [tdi-bi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Abstract
This technical guide provides detailed application notes and protocols for the quantitative analysis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis and a potential subject of drug metabolism studies. We present robust and validated methods for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity analysis. The methodologies are designed for researchers, scientists, and professionals in drug development, offering a comprehensive framework from sample preparation to data analysis, grounded in established analytical principles.
Introduction: The Analytical Imperative for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative. Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a nitro group on the aromatic ring, imparts specific physicochemical properties that are critical for the development of analytical methods. The molecular formula is C9H9NO5, with a molecular weight of 211.17 g/mol .[1] The presence of chromophoric groups suggests strong UV absorbance, making HPLC with UV detection a suitable technique for routine analysis. For more sensitive and selective detection, especially in complex matrices, LC-MS is the preferred method.
The strategic placement of the nitro group ortho to the hydroxyl group can influence its acidity and potential for intramolecular hydrogen bonding, affecting its chromatographic retention and ionization behavior in mass spectrometry. A thorough understanding of these characteristics is paramount for developing reliable and reproducible analytical methods.
Physicochemical Properties and Their Analytical Implications
A summary of the known and estimated physicochemical properties of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is presented below. These properties form the basis for the subsequent method development.
| Property | Value/Estimate | Source | Implication for Analysis |
| Molecular Formula | C9H9NO5 | Accurate mass determination in high-resolution MS. | |
| Molecular Weight | 211.17 g/mol | Calculation of concentrations and mass spectrometer settings. | |
| CAS Number | 1260785-45-2 | Unique identifier for the compound. | |
| XLogP3 (Computed) | 1.6 | Indicates moderate hydrophobicity, suitable for reversed-phase HPLC. | |
| Hydrogen Bond Donor Count | 1 | Influences solubility and interaction with polar solvents. | |
| Hydrogen Bond Acceptor Count | 5 | Affects solubility and potential for MS adduct formation. | |
| UV Absorbance (Estimated) | ~280 nm and ~350 nm | Inferred from similar nitrophenolic structures | Guides wavelength selection for HPLC-UV detection. |
| pKa (Estimated) | ~7-8 | Inferred from substituted nitrophenols | Critical for selecting mobile phase pH to ensure consistent retention. |
| Solubility | Soluble in methanol, acetonitrile, DMSO. Sparingly soluble in water. | General knowledge of similar organic compounds | Guides solvent selection for sample and standard preparation. |
HPLC Method for Quantitative Analysis
Rationale for Method Development
The choice of a reversed-phase HPLC method is based on the moderate hydrophobicity of the analyte, as suggested by its computed XLogP3 value. A C18 stationary phase is selected for its versatility and proven performance in separating a wide range of small organic molecules. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good peak shape and a reasonable retention time. The pH of the mobile phase is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible chromatography.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade methanol, HPLC grade acetonitrile, purified water (18.2 MΩ·cm), formic acid, and ammonium acetate.
-
Analyte Standard: 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone of known purity.
3.2.2. Preparation of Solutions
-
Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-12.1 min: 70-30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 350 nm (monitor both for optimal sensitivity) |
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines (). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
LC-MS Method for High-Sensitivity Analysis
Rationale for Method Development
For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in biological matrices, an LC-MS method is indispensable. Electrospray ionization (ESI) is chosen as the ionization source due to the presence of the acidic phenolic hydroxyl group, which can be readily deprotonated in negative ion mode. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will provide the highest degree of selectivity and sensitivity.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
LC-MS System: A liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Column and Reagents: As described in the HPLC method section.
4.2.2. Chromatographic Conditions
The same chromatographic conditions as the HPLC method can be used as a starting point, with potential modifications to the flow rate to be compatible with the MS interface.
4.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Nebulizer Gas (N2) | 35 psi |
| Drying Gas (N2) Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| MS Scan Mode | Full Scan (for initial identification) and MS/MS (for fragmentation and MRM) |
| Precursor Ion (m/z) | 210.04 (M-H)- |
| Collision Energy | To be optimized for characteristic fragment ions |
| MRM Transitions (Hypothetical) | 210.04 -> [Fragment 1]; 210.04 -> [Fragment 2] |
Note: The optimal collision energy and fragment ions for MRM need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. A plausible fragmentation pathway for the [M-H] ion would involve the loss of a methyl radical (CH3•) or the nitro group (NO2).
Workflow Diagram
Caption: LC-MS/MS workflow for the analysis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix.
-
For Drug Substance: Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to the working concentration range.
-
For Biological Matrices (e.g., Plasma, Urine): A protein precipitation or a solid-phase extraction (SPE) method will likely be required to remove matrix interferences. A generic protein precipitation protocol is as follows:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Data Analysis and Interpretation
-
HPLC-UV: The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve generated from the working standard solutions.
-
LC-MS: Quantification is performed using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. The use of an isotopically labeled internal standard is highly recommended for the most accurate results.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the accurate and sensitive analysis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. The HPLC-UV method is suitable for routine quality control and purity assessments, while the LC-MS method offers the high sensitivity and selectivity required for bioanalytical and trace-level quantification. Proper method validation is essential to ensure the reliability of the data generated.
References
-
PubChem. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
- Klán, P., & Wirz, J. (2009). Photochemistry of Nitro-Compounds. In Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-Blackwell.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (A foundational text for HPLC method development).
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. (A comprehensive reference for mass spectrometry principles).
Sources
Application Note: Preparation of Standardized Solutions of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone for Research Applications
Introduction
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (CAS: 1260785-45-2) is a substituted acetophenone derivative belonging to a class of organic compounds utilized as intermediates in medicinal chemistry and materials science.[1][2] The precise arrangement of its functional groups—hydroxyl, methoxy, and nitro moieties on a phenyl ring—offers a versatile scaffold for synthetic modifications. Accurate and reproducible experimental results are fundamentally dependent on the correct preparation, handling, and storage of solutions of this compound. The inherent physicochemical properties of such aromatic nitro compounds necessitate specific protocols to ensure solution stability, concentration accuracy, and avoidance of degradation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation of solutions of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. It details the compound's properties, offers a rationale for solvent selection, and presents validated, step-by-step protocols for preparing both high-concentration organic stock solutions and aqueous working solutions suitable for a range of experimental applications.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the compound's properties is the first step in reliable solution preparation. The data below has been compiled from authoritative chemical databases and safety data sheets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1260785-45-2 | [3][4][5] |
| Molecular Formula | C₉H₉NO₅ | [3][4][6] |
| Molecular Weight | 211.17 g/mol | [3][5][6] |
| Appearance | Crystalline solid (predicted) | [7] |
| Storage (Solid) | Inert atmosphere, 2-8°C | [3][4][5] |
Safety & Handling
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is classified as hazardous. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
| Hazard Category | GHS Pictogram | Statement Code | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | GHS07 (Exclamation Mark) | H312 | Harmful in contact with skin |
| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | H332 | Harmful if inhaled |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P501.[3]
Principles of Solubilization: A Rationale-Driven Approach
The selection of an appropriate solvent system is critical and is dictated by the compound's structure and the intended downstream application.
Solvent Selection for Stock Solutions
The molecular structure, featuring a rigid aromatic ring and polar functional groups, predicts poor solubility in water.[7] Therefore, organic solvents are required for initial dissolution.
-
Primary Recommendation (Polar Aprotic Solvents): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions. Their high polarity and hydrogen bond accepting capabilities effectively solvate the molecule, typically enabling concentrations of ≥50 mM. A related compound was successfully dissolved in DMF for experimental use.[1]
-
Secondary Recommendation (Polar Protic Solvents): For applications where DMSO or DMF are incompatible, anhydrous Ethanol or Methanol can be used. However, the maximum achievable concentration may be lower. Studies on the structurally similar 1-(3-nitrophenyl)ethanone show good solubility in methanol and ethanol, though less than in acetone or acetonitrile.[10]
Causality Behind Solvent Choice: The nitro and hydroxyl groups on the phenyl ring make the molecule polar. Polar aprotic solvents like DMSO are ideal because they can disrupt the crystal lattice energy of the solid without the risk of donating a proton, which could lead to unwanted reactions.
Critical Considerations for Stability
-
pH Sensitivity: Aromatic nitro compounds can be sensitive to strongly basic conditions, which may lead to degradation or color changes.[7] It is crucial to avoid using strong bases for dissolution. Buffers used for preparing working solutions should be within a neutral to slightly acidic pH range (pH 6.0-7.4) unless the experimental design requires otherwise.
-
Light Sensitivity: To prevent potential photodegradation, it is best practice to store both the solid compound and its solutions protected from light, for instance, by using amber vials.[7]
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing solutions for typical research applications.
Protocol 3.1: Preparation of a 50 mM High-Concentration Stock Solution in DMSO
This protocol is designed for creating a master stock that can be stored and used for subsequent dilutions.
Materials:
-
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (MW: 211.17 g/mol )
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask or microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 50 mM solution: Mass (mg) = 50 mmol/L × 1 mL × (1 L / 1000 mL) × 211.17 g/mol × (1000 mg / 1 g) = 10.56 mg
-
Weighing: Accurately weigh approximately 10.56 mg of the compound into a suitable vial (e.g., a 2 mL amber glass vial). Record the exact mass.
-
Solvent Addition: Based on the actual mass weighed, add the calculated volume of DMSO to achieve a final concentration of 50 mM. Volume (mL) = [Mass (mg) / 211.17 g/mol ] / 50 mmol/L
-
Dissolution: Cap the vial securely. Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes, or until the solid is completely dissolved.[7]
-
Quality Control: Visually inspect the solution against a bright light source to ensure it is clear, free of any precipitate, and homogenous.
-
Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, tightly sealed amber vial to protect from light and moisture.
Protocol 3.2: Preparation of a 50 µM Aqueous Working Solution for Biological Assays
This protocol describes the critical step of diluting the organic stock into an aqueous buffer, minimizing the risk of precipitation.
Materials:
-
50 mM stock solution in DMSO (from Protocol 3.1)
-
Biologically compatible aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Calibrated micropipettes
Procedure:
-
Pre-warm Solutions: Allow the 50 mM stock solution and the aqueous buffer to equilibrate to room temperature.
-
Calculation: This is a 1:1000 dilution. To prepare 1 mL of a 50 µM working solution, 1 µL of the 50 mM stock is required.
-
Dilution Technique (Critical Step): a. Pipette 999 µL of the aqueous buffer into a sterile microcentrifuge tube. b. Add 1 µL of the 50 mM DMSO stock directly into the buffer. Do not pipette the stock onto the side of the tube. c. Immediately after adding the stock, vortex the tube for 10-15 seconds to ensure rapid and uniform mixing. This rapid dispersion is key to preventing the compound from precipitating out of solution.
-
Final DMSO Concentration: The final concentration of DMSO in this working solution is 0.1%. This is generally well-tolerated by most cell-based assays, but it is essential to run a vehicle control (0.1% DMSO in buffer) in all experiments.
-
Quality Control & Use: Visually inspect the working solution for any signs of cloudiness or precipitation. The solution should be prepared fresh before each experiment and should not be stored.
Visual Workflows
The following diagrams illustrate the decision-making and procedural steps for effective solution preparation.
Caption: Decision workflow for solvent selection and solution preparation.
Caption: Step-by-step protocol for preparing a working solution.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9). Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). CID 68756373 | C18H20O6. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]
Sources
- 1. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone - Lead Sciences [lead-sciences.com]
- 5. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone [sigmaaldrich.com]
- 6. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" reactions
Welcome to the technical support center for the synthesis and troubleshooting of reactions involving 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone, a key intermediate for various research and development applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone and what are the primary challenges?
The most prevalent method for synthesizing 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (also known as 2-nitroacetovanillone) is through the electrophilic nitration of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The starting material, acetovanillone, possesses three substituents on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and an acetyl group (-COCH₃). The interplay of their directing effects can lead to a mixture of isomeric products.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) groups: These are activating, ortho-, para-directing groups.[1][2][3] They increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack.
-
Acetyl (-COCH₃) group: This is a deactivating, meta-directing group.[4] It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.
The combination of these effects results in the potential for nitration at positions 2, 5, and 6, leading to a mixture of isomers that can be challenging to separate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-nitroacetovanillone, providing insights into their causes and practical solutions.
Issue 1: Low Yield of the Desired 2-Nitro Isomer
A common frustration in this synthesis is obtaining a low yield of the target 2-nitroacetovanillone, with a higher prevalence of the 5-nitro isomer or other byproducts.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting & Optimization Steps |
| Suboptimal Reaction Temperature | Nitration reactions are highly exothermic. Elevated temperatures can lead to increased formation of side products, including the thermodynamically more stable 5-nitro isomer and oxidation byproducts. | Maintain strict temperature control, typically between 0-5°C, throughout the addition of the nitrating agent. Use an ice-salt bath or a cryo-cooler for efficient heat dissipation. |
| Incorrect Nitrating Agent Concentration | The concentration of nitric and sulfuric acid is critical. A nitrating mixture that is too concentrated can lead to over-nitration (dinitration) and oxidation, while a mixture that is too dilute may result in an incomplete reaction. | Use a carefully prepared nitrating mixture. A common ratio is a 1:1 mixture of concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%). The nitrating agent should be added dropwise to the solution of acetovanillone in a suitable solvent (e.g., glacial acetic acid or sulfuric acid). |
| Purity of Starting Material | Impurities in the starting acetovanillone can consume the nitrating agent and lead to the formation of colored byproducts, complicating purification and reducing the yield. | Ensure the acetovanillone is of high purity (>98%). If necessary, recrystallize the starting material before use. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can increase the formation of degradation products. | Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is a mixture of ethyl acetate and hexane. The reaction should be quenched once the starting material is consumed. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 3:7 ethyl acetate/hexane).
-
On a TLC plate, spot the starting material (acetovanillone), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the completion of the reaction.
Issue 2: Difficulty in Separating Isomeric Products
The formation of a mixture of 2-nitro, 5-nitro, and potentially 6-nitro isomers is a significant challenge. Their similar polarities can make separation by conventional methods difficult.
Underlying Chemistry:
The directing effects of the substituents on the acetovanillone ring lead to the formation of multiple isomers. The powerful ortho, para-directing influence of the hydroxyl and methoxy groups often leads to the 5-nitro isomer as a major byproduct.
Separation Strategies:
| Method | Principle | Protocol & Considerations |
| Fractional Recrystallization | This technique exploits the slight differences in the solubility of the isomers in a particular solvent. | This method can be effective but may require multiple recrystallization cycles and can lead to significant product loss. Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find the optimal conditions for selective crystallization of the desired 2-nitro isomer. |
| Column Chromatography | This is a more effective method for separating isomers with close polarities. | Use a silica gel column with a gradient elution system of ethyl acetate and hexane. The separation can be optimized by carefully adjusting the solvent gradient. Monitoring the fractions by TLC is crucial to isolate the pure isomers. |
| High-Performance Liquid Chromatography (HPLC) | For analytical and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution of the isomers. | A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or acetic acid to improve peak shape) is a good starting point. |
Workflow for Isomer Separation
Sources
Optimizing reaction conditions for "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone"
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis and isolation of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (also referred to as 2-nitroacetovanillone ).
Topic: Optimization & Troubleshooting for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone Document ID: TSC-NITRO-02 Applicable For: Medicinal Chemistry, Process Development, Impurity Synthesis
Executive Technical Brief: The Regioselectivity Challenge
Before adjusting reaction parameters, it is critical to understand the mechanistic constraints of this synthesis. You are attempting to nitrate Acetovanillone at the C2 position .
-
Target: Nitro group at position 2 (between the acetyl and methoxy groups).
-
Major Competitor: The 5-nitro isomer (ortho to the hydroxyl group).
Why this is difficult:
-
Electronic Directing Effects: The hydroxyl group (-OH) at C4 is the strongest activator and directs ortho/para. The para position is blocked by the acetyl group. The ortho position (C5) is electronically favored. The methoxy group (-OMe) at C3 directs ortho to itself (C2), but it is a weaker activator than the phenol.
-
Steric Hindrance: Position C2 is sterically crowded, sandwiched between the acetyl group (C1) and the methoxy group (C3). Position C5 is significantly more accessible.
Optimization Protocols (Methodology)
Protocol A: Standard Nitration (for Isolation of 2-Nitro as Minor Product)
Use this protocol if you need to generate the compound as an impurity standard.
Reagents:
-
Acetovanillone (1.0 eq)[4]
-
Nitric Acid (70%, 1.1 eq)
-
Acetic Acid (Glacial, Solvent)
-
Temperature: < 10 °C
Step-by-Step Workflow:
-
Dissolution: Dissolve acetovanillone in glacial acetic acid (5 vol). Cool to 0–5 °C.
-
Addition: Add HNO₃ dropwise over 30 minutes. Critical: Exotherms promote di-nitration and tar formation.
-
Quenching: Pour mixture into ice water (10 vol).
-
Filtration: The yellow precipitate is primarily the 5-nitro isomer . Filter this off.
-
Filtrate Recovery (Target Enrichment): The 2-nitro isomer is more soluble in the mother liquor due to the twisted nitro-acetyl interaction disrupting planarity. Extract the aqueous filtrate with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the EtOAc layer. You must use column chromatography (Silica gel, Hexane:EtOAc gradient) to separate the 2-nitro (lower Rf typically, check polarity) from the remaining 5-nitro.
Protocol B: Modified Nitration (Attempting Regio-shift)
To slightly enhance the C2-isomer, use Acetyl Nitrate generated in situ.
Reagents:
Mechanism: The acetyl nitrate species is bulkier and more selective, though the steric crowding at C2 remains a hurdle. Some literature suggests metallic nitrates can chelate with the phenolic oxygen and methoxy oxygen, potentially guiding the nitronium ion, though C5 remains favored.
Troubleshooting & FAQs
Category: Regiochemistry & Identification[5]
Q: I isolated a yellow solid, but the NMR doesn't match the target. What do I have? A: You likely isolated the 5-nitro isomer . This is the most common error. You must distinguish them using 1H NMR coupling constants.[5]
-
Target (2-nitro): The remaining protons are at C5 and C6. They are ortho to each other.
-
Look for: Two doublets with J ≈ 8.0 – 9.0 Hz .
-
-
Major Byproduct (5-nitro): The remaining protons are at C2 and C6. They are meta to each other.
-
Look for: Two doublets (or singlets) with J ≈ 1.5 – 2.0 Hz .
-
Q: Can I block the C5 position to force nitration at C2? A: Theoretically, yes, but it adds steps. A common strategy is halogenation (bromination) at C5, followed by nitration at C2, then debromination. However, nitration of a brominated phenol often leads to "ipso-substitution" (displacing the bromine) or poly-nitration. Direct isolation from the mother liquor (Protocol A) is usually more efficient for small-scale needs.
Category: Yield & Purity
Q: My reaction mixture turned black/tarry. What happened? A: You experienced oxidative decomposition. Phenols are electron-rich and prone to oxidation by nitric acid.
-
Fix 1: Lower the temperature (keep strictly below 10 °C).
-
Fix 2: Dilute the nitric acid. Do not use fuming HNO₃.
-
Fix 3: Ensure inert atmosphere (N₂) to minimize background oxidation.
Q: I see a "Dinitro" spot on TLC. How do I stop this? A: Over-nitration occurs if localized concentration of HNO₃ is high.
-
Fix: Improve agitation (stirring rate > 500 RPM).
-
Fix: Add the nitrating agent slower.
-
Fix: Reduce equivalents of HNO₃ to 0.95 eq. It is better to have unreacted starting material (easy to separate) than dinitro impurities (hard to separate).
Visual Analysis Guides
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the competition between the kinetic/thermodynamic major product (5-nitro) and the sterically hindered target (2-nitro).
Caption: Competitive nitration pathways. The red path indicates the electronically favored formation of the 5-nitro isomer. The green dashed path represents the hindered formation of the target 2-nitro isomer.
Figure 2: NMR Decision Tree for Isomer Identification
Use this logic flow to confirm if you have successfully isolated the target.
Caption: Diagnostic workflow for distinguishing the 2-nitro target from the common 5-nitro byproduct using proton coupling constants.
Quantitative Data: Physical Properties & Shifts[4][6][7]
| Property | Target: 2-Nitro Isomer | Major Byproduct: 5-Nitro Isomer |
| IUPAC Position | Nitro at C2 | Nitro at C5 |
| Proton Relationship | H5 / H6 (Ortho) | H2 / H6 (Meta) |
| NMR Coupling (J) | ~8.5 Hz | ~1.8 Hz |
| Solubility (EtOAc) | Higher (Twisted nitro group) | Lower (Planar H-bonding) |
| TLC Rf (Hex/EtOAc) | Typically Lower (More polar/chelated) | Typically Higher |
| Melting Point | Distinct (verify with standard) | ~168–170 °C |
References
-
Nitration of Guaiacol Derivatives
-
Mechanism:[6][7] The nitration of 4-hydroxy-3-methoxyacetophenone (acetovanillone) is governed by the strong activating effect of the hydroxyl group.
-
Source: Rao, P. S., & Sastry, G. M. (2022). "Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances." Asian Journal of Chemistry. (Context: Identification of isomeric impurities in acetovanillone derivatives).
-
-
NMR Characterization of Nitro-Aromatics
- Technique: Distinction of ortho vs.
-
Source: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
General Nitration Methodologies (Entacapone Precursors)
- Context: Synthesis of nitro-vanillin derivatives often parallels nitro-acetovanillone chemistry.
-
Source: PubChem Compound Summary for 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (The Major Isomer).
-
Regioselectivity Data
- Data: BenchChem Comparative Guide to Regioselectivity of Nitr
-
Source: BenchChem.[8] "A Comparative Guide to the Regioselectivity of Nitration."
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Nitroacetophenone(577-59-3) 1H NMR spectrum [chemicalbook.com]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 7. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" solubility and stability problems
Welcome to the technical support center for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common challenges associated with the solubility and stability of this compound. My aim is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Compound Overview: Understanding the Molecule
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a substituted acetophenone with a unique combination of functional groups that dictate its chemical behavior. The phenolic hydroxyl group, the methoxy group, and the ortho-positioned nitro group on the aromatic ring, along with the ethanone side chain, create a molecule with specific solubility and stability characteristics. Understanding the interplay of these groups is crucial for troubleshooting.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone:
Q1: Why is my compound not dissolving in my chosen solvent?
-
A1: The solubility of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is governed by its polarity. The presence of the hydroxyl and nitro groups makes the molecule relatively polar. While it may have some solubility in polar aprotic solvents, its solubility in non-polar organic solvents is expected to be low. For aqueous solutions, the phenolic hydroxyl group allows for dissolution in alkaline conditions through deprotonation to form a more soluble phenoxide salt.
Q2: I'm observing a color change in my solution of the compound over time. What is happening?
-
A2: The yellow color of nitrophenols can intensify in alkaline solutions due to the formation of the phenoxide ion, which results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. Additionally, nitroaromatic compounds can be susceptible to degradation, which may also lead to color changes.
Q3: My compound seems to be degrading during my experiment. What are the likely causes?
-
A3: Degradation can be triggered by several factors, including pH, light, and temperature.
Troubleshooting Guides
Solubility Challenges
If you are encountering difficulties in dissolving 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, consider the following systematic approach:
Step 1: Solvent Selection
-
Start with a small amount of the compound and test its solubility in a range of solvents of varying polarities.
-
A suggested starting panel of solvents is presented in the table below.
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Good to moderate solubility is expected due to the polar nature of the compound. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to low solubility in alcohols is likely. Solubility in water is expected to be poor at neutral pH but will increase significantly with an increase in pH.[8] |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Poor solubility is expected. |
Step 2: pH Adjustment for Aqueous Solutions
-
For aqueous-based experiments, the solubility of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be significantly increased by raising the pH.
-
Prepare a stock solution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Titrate your aqueous buffer with a base (e.g., NaOH) while monitoring the dissolution of the compound. Be mindful that high pH can lead to stability issues (see Section 3.2).
Step 3: Gentle Heating and Sonication
-
For organic solvents, gentle heating and sonication can aid in the dissolution process.
-
Always monitor for any signs of degradation (e.g., color change) when heating.
Stability Issues and Degradation Pathways
The stability of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a critical factor in obtaining reliable experimental results. A forced degradation study is a systematic way to understand the degradation pathways of a compound.[9][10][11][12][13][14]
Anticipated Degradation Pathways:
Based on the structure of the molecule, the following degradation pathways are plausible:
-
Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally less common for this type of structure compared to esters or amides.
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under basic conditions where the phenoxide is more easily oxidized.
-
Photodegradation: The nitroaromatic system is prone to photolytic degradation upon exposure to UV or visible light.[4][5][6][7] This can involve complex radical-mediated pathways.
Experimental Workflow for Investigating Stability:
Caption: A typical experimental workflow for a forced degradation study.
Troubleshooting Stability: A Step-by-Step Guide
Step 1: Control the pH of Your Solutions
-
Phenolic compounds are generally more stable at acidic to neutral pH.[1][2][3]
-
If you need to work at a higher pH to improve solubility, conduct a preliminary experiment to assess the stability of your compound under these conditions over the timeframe of your main experiment.
Step 2: Protect from Light
-
Given the nitroaromatic nature of the compound, all solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4][15]
-
Minimize exposure to ambient light during experimental manipulations.
Step 3: Maintain Controlled Temperatures
-
Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.
-
For long-term storage, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen).
Step 4: Use High-Purity Solvents and Reagents
-
Impurities in solvents or reagents can sometimes catalyze degradation. Ensure you are using high-purity materials.
Step 5: Monitor for Degradation
-
If you suspect degradation, use an analytical technique like HPLC-UV to monitor the purity of your compound over time. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Analytical Considerations
A robust analytical method is essential for accurately quantifying 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and its potential degradants.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid (to ensure the phenolic group is protonated) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% acid |
| Gradient | A starting gradient of 5-95% B over 20 minutes should provide good separation. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for peak purity). |
Safety Precautions
-
Always handle 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in a well-ventilated area, preferably a chemical fume hood.[16][17][18]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[16][19]
By understanding the chemical nature of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and by following these troubleshooting guides, you will be better equipped to overcome the challenges associated with its use in your research.
References
-
Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. protocols.io. [Link]
-
Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Harbi, S. A., Al-Omair, M. A., & Al-Ghamdi, A. M. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]
-
Kundra Arora, E., et al. (2024). Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. PubChem. [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Chen, B., et al. (2002). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology. [Link]
-
Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]
-
Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. ResearchGate. [Link]
-
Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Carl ROTH. [Link]
-
1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. ResearchGate. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]
-
Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. PMC. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]
-
Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. [Link]
-
Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
-
PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem. [Link]
-
ChemSynthesis. (2025). 1-(4-hydroxy-3-methoxyphenyl)ethanone. ChemSynthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. fda.gov [fda.gov]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. carlroth.com [carlroth.com]
Technical Support Center: Purification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Welcome to the technical support center for the purification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (also known as 2-nitroacetovanillone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.
Introduction to Purification Challenges
The purification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is often complicated by several factors inherent to its synthesis and molecular structure. The primary synthesis route, the nitration of acetovanillone, frequently yields a mixture of constitutional isomers. The presence of multiple functional groups—a phenolic hydroxyl, a nitro group, a methoxy group, and a ketone—imparts specific physicochemical properties that can make separation challenging. Key difficulties include:
-
Isomeric Contamination: The primary challenge is the separation of the desired ortho-nitro isomer from the co-synthesized meta- and other positional isomers.[1][2]
-
Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted acetovanillone in the crude product.
-
Degradation: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to strong bases or high temperatures.[3][4]
-
Solubility Issues: Finding an ideal single solvent for recrystallization can be difficult due to the compound's polarity.
This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification process.
Issue 1: My TLC plate shows multiple spots after synthesis, even though the reaction seems complete. How do I identify the product spot and the major impurities?
Answer:
This is a classic issue stemming from the formation of multiple isomers during the nitration of acetovanillone. The directing effects of the hydroxyl and methoxy groups on the aromatic ring lead to the formation of not only the desired 2-nitro isomer but also other isomers like the 5-nitro and 6-nitro variants.
Identification Strategy:
-
Relative Polarity on TLC: The polarity of the isomers, and thus their Retention Factor (Rf) on a TLC plate, is influenced by intramolecular hydrogen bonding. The desired 2-nitro isomer can form a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group. This reduces its ability to interact with the polar stationary phase (silica gel), resulting in a higher Rf value (it will travel further up the plate) compared to its isomers where such intramolecular bonding is not possible. The other isomers will have more exposed polar groups, leading to lower Rf values.
-
Co-spotting: If you have a pure standard of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, you can perform a co-spot on your TLC plate. The spot that merges with your standard is your desired product.
-
UV Visualization: Nitroaromatic compounds are typically UV-active. Visualizing the TLC plate under a UV lamp (254 nm) will help in identifying all the aromatic spots.
Issue 2: I am struggling to separate the isomeric impurities using column chromatography. The spots are too close together.
Answer:
Separating isomers with similar polarities is a common challenge in column chromatography.[5] The key is to optimize the mobile phase to maximize the difference in their interaction with the stationary phase.
Troubleshooting Steps for Column Chromatography:
-
Solvent System Optimization:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.
-
Begin with a low percentage of ethyl acetate (e.g., 9:1 Hexane:EtOAc) and run a gradient of increasing ethyl acetate concentration. This will allow the less polar isomer (your product) to elute first, followed by the more polar isomers.
-
For very close spots, consider adding a small amount of a third solvent with a different polarity, such as dichloromethane or a trace amount of acetic acid, to modulate the separation. The acetic acid can help in reducing tailing of the phenolic compounds.
-
-
Column Parameters:
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Use a smaller particle size silica gel: This provides a higher theoretical plate count, leading to better resolution.
-
Dry Loading vs. Wet Loading: For difficult separations, dry loading the crude product onto a small amount of silica gel and then adding it to the column can provide a more uniform starting band and better separation.
-
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Issue 3: My yield is very low after recrystallization. What am I doing wrong?
Answer:
Low yield in recrystallization is typically due to either using an inappropriate solvent, using too much solvent, or premature crystallization.[6][7]
Troubleshooting Recrystallization:
-
Solvent Selection is Crucial: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent System: Test various solvents of differing polarities. Ethanol, methanol, or mixtures of ethanol and water are often good starting points for moderately polar compounds.
-
Mixed Solvent System: This is often more effective. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at its boiling point. Then, add a "bad" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Check the Mother Liquor: After filtering your crystals, run a TLC of the remaining solution (the mother liquor). If you see a significant amount of your product spot, it indicates that your yield loss is due to its solubility in the cold solvent. You can try to recover more product by partially evaporating the solvent and allowing it to recrystallize again.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Type | Polarity | Comments |
| Ethanol | Single | Polar Protic | Good starting point. |
| Isopropanol | Single | Polar Protic | Similar to ethanol, may offer different solubility. |
| Ethyl Acetate/Hexane | Mixed | Medium/Non-polar | Dissolve in hot EtOAc, add Hexane as anti-solvent. |
| Ethanol/Water | Mixed | Polar Protic | Dissolve in hot ethanol, add water as anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: Can I use an acid-base extraction to purify my product?
A1: Yes, an acid-base extraction can be a very effective initial purification step to remove non-acidic impurities. The phenolic hydroxyl group in 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is acidic and will be deprotonated by a weak base.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution. The desired phenolic compound will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of ethyl acetate to remove any trapped non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Filter the precipitated solid, wash it with cold water, and dry it thoroughly.
This method is particularly useful for removing non-phenolic impurities but will not separate the phenolic isomers from each other.
Q2: My purified product is a yellow solid. Is this the expected color?
A2: Yes, nitroaromatic compounds are often yellow due to the electronic transitions associated with the nitro group. A pale yellow to yellow crystalline solid is the expected appearance for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. A darker brown or orange color may indicate the presence of impurities or degradation products.
Q3: What are the best analytical techniques to confirm the purity and identity of my final product?
A3: A combination of techniques should be used to confirm the structure and purity:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR will show characteristic shifts for the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present (O-H stretch for the phenol, C=O stretch for the ketone, and N-O stretches for the nitro group).
Q4: How should I properly store my purified 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone?
A4: The compound should be stored in a cool, dry, and dark place. A well-sealed container in a refrigerator is ideal. Exposure to light and air should be minimized to prevent potential degradation over time.
References
- Google Patents. (n.d.). A kind of method of synthesizing o-nitroacetophenone compound.
-
PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Marciniec, B. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3123.
-
Haigler, B. E., & Spain, J. C. (1993). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 37-46.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid byproduct formation in "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing the formation of undesired byproducts. We will delve into the mechanistic principles governing the reaction, provide robust troubleshooting strategies, and offer validated protocols to enhance yield and purity.
Section 1: Understanding the Core Challenge: The Science of Regioselectivity
The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is achieved through the electrophilic aromatic substitution (nitration) of its precursor, 1-(4-Hydroxy-3-methoxyphenyl)ethanone (commonly known as acetovanillone or apocynin)[1]. The primary challenge in this reaction is not a lack of reactivity, but rather a lack of selectivity, which frequently leads to a mixture of isomeric products.
FAQ: Why is byproduct formation so common in this specific nitration?
Answer: The issue lies in the directing effects of the three substituents on the acetovanillone aromatic ring. In an electrophilic substitution reaction, existing groups on the ring "direct" the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.
-
Hydroxyl (-OH) at C4: This is a powerful activating group and an ortho, para-director. It strongly encourages substitution at positions C3 and C5.
-
Methoxy (-OCH₃) at C3: This is also an activating group and an ortho, para-director. It directs incoming groups to positions C2 and C4.
-
Acetyl (-COCH₃) at C1: This is a deactivating group and a meta-director, directing to positions C3 and C5.
The desired product requires nitration at the C2 position. This is ortho to the methoxy group but is sterically hindered. The other positions, particularly C5 and C6, are also electronically activated, creating a competitive environment for the nitronium ion. The interplay of these directing effects is the fundamental reason for the formation of regioisomeric byproducts.[2][3]
Caption: Directing effects of substituents on the acetovanillone ring.
FAQ: What are the primary byproducts I should expect to see?
Answer: Based on the directing effects, the most common byproducts are other nitro-isomers. Over-nitration can also occur under harsh conditions.
| Compound Name | Structure (Relative Position of -NO₂) | Formation Rationale |
| 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (Product) | C2 | ortho to the methoxy group. Sterically hindered but electronically accessible. |
| 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (Byproduct) | C5 | ortho to the hydroxyl group and meta to the acetyl group. Highly favored. |
| 1-(4-Hydroxy-3-methoxy-6-nitrophenyl)ethanone (Byproduct) | C6 | para to the methoxy group. Electronically favored. |
| 1-(4-Hydroxy-3-methoxy-2,6-dinitrophenyl)ethanone (Byproduct) | C2, C6 | Can form if excess nitrating agent is used or reaction temperature is too high.[4][5] |
Section 2: Troubleshooting Guide: A Proactive Approach to Purity
This section addresses common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Caption: Troubleshooting workflow for byproduct formation.
Issue 1: High Levels of 5-nitro and 6-nitro Isomers
-
Underlying Cause: The activation energy barriers for substitution at the C2, C5, and C6 positions are very similar. Higher temperatures provide sufficient energy to overcome all barriers, leading to a thermodynamic mixture of products rather than a kinetically controlled, selective reaction. Aggressive nitrating agents (like mixed nitric/sulfuric acid) are less selective.[2]
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Maintaining a low temperature (0-5 °C) throughout the addition of the nitrating agent is critical. This favors the kinetic product, which has the lowest activation energy pathway, often improving selectivity for the desired C2 isomer.
-
Choice of Nitrating Agent: Avoid the highly aggressive H₂SO₄/HNO₃ mixture if selectivity is poor. A milder system, such as concentrated nitric acid in a solvent like glacial acetic acid, can significantly improve regioselectivity by moderating the reactivity of the nitronium ion.
-
Order of Addition: Add the nitric acid solution dropwise to a cooled solution of the acetovanillone. This ensures that the concentration of the nitrating agent is never excessively high, which can help control side reactions.
-
Issue 2: Presence of Dinitrated Byproducts
-
Underlying Cause: This is a straightforward consequence of over-reaction. The mono-nitrated product is still an activated ring system and can undergo a second nitration if sufficient nitrating agent is present and the reaction is allowed to proceed for too long.
-
Troubleshooting & Solutions:
-
Precise Stoichiometry: Use a carefully measured, slight excess of nitric acid (e.g., 1.05 to 1.1 equivalents). Do not add a large excess, assuming it will drive the reaction to completion.
-
Reaction Monitoring: Do not run the reaction for a fixed amount of time. Monitor its progress every 15-30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
-
Issue 3: Formation of Dark Tars and Low Yield (Product Degradation)
-
Underlying Cause: Phenolic compounds are susceptible to oxidation under strongly acidic and nitrating conditions. The formation of dark, tarry substances indicates decomposition of the starting material or product.
-
Troubleshooting & Solutions:
-
Controlled Addition: Rapid addition of concentrated acids can cause significant temperature spikes (exotherms) in localized areas, leading to degradation. A slow, controlled dropwise addition into a well-stirred, cooled solution is essential.
-
Proper Quenching: Quench the reaction by pouring the mixture into a large volume of ice water. This rapidly dilutes the acid and dissipates heat, preventing further side reactions and degradation during workup.
-
Section 3: Validated Experimental Protocols
The following protocols are designed to maximize the yield and purity of the target compound.
Protocol 1: Optimized Synthesis via Controlled Nitration
This protocol emphasizes kinetic control to favor the formation of the 2-nitro isomer.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 1-(4-Hydroxy-3-methoxyphenyl)ethanone in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with efficient stirring.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating solution by adding 1.05 equivalents of concentrated nitric acid (70%) to 10 mL of glacial acetic acid. Cool this mixture in an ice bath.
-
Controlled Addition: Add the cold nitrating solution to the dropping funnel and add it dropwise to the stirred acetovanillone solution over a period of 45-60 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Monitoring: Take a small aliquot of the reaction mixture, quench it in water, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of crushed ice and water with vigorous stirring. A yellow precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Analytical Workflow for Purity Assessment
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate.
-
Visualization: UV lamp (254 nm).
-
Expected Results: The product and byproducts will appear as distinct spots. The starting material (acetovanillone) is more polar and will have a lower Rf value than the nitrated products.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Methanol:Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Interpretation: The desired 2-nitro isomer can be separated from the 5-nitro and 6-nitro isomers, allowing for accurate quantification of purity.
-
Section 4: Advanced FAQs
-
Q: Can I use a protecting group strategy to improve selectivity?
-
A: Yes, a protecting group strategy is a viable but more complex alternative. For instance, protecting the highly activating phenolic hydroxyl group as an acetate or benzyl ether before nitration can alter the directing effects. However, this adds two steps to the synthesis (protection and deprotection), which may not be ideal for all applications.
-
-
Q: My product is still a mixture of isomers. How can I purify it?
-
A: The isomeric byproducts often have very similar polarities, making separation challenging.
-
Recrystallization: This is the most common method. Experiment with different solvent systems. A mixture of ethanol and water or isopropanol can often yield the desired isomer in higher purity upon slow cooling.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the definitive method. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to resolve the isomers.
-
-
References
-
(ResearchGate)
-
(MDPI)
-
(Google Patents)
-
(ResearchGate)
-
(Asian Journal of Chemistry)
-
(ResearchGate)
-
(NCBI)
-
(ResearchGate)
-
(ResearchGate)
-
(PubChem)
-
(PubMed)
-
(Master Organic Chemistry)
-
(CSIR-NIScPR)
-
(Organic Syntheses)
-
(Pearson+)
-
(CORE)
-
(Google Patents)
-
(NIST WebBook)
-
(BenchChem)
Sources
- 1. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Analytical Results for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Welcome to the technical support center for "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and characterizing this valuable compound. Here, we address common and unexpected analytical results, providing field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experimental outcomes.
Part 1: Expected Analytical Profile
"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" (CAS 1260785-45-2) is a nitrated derivative of acetovanillone. Its analytical profile is influenced by the interplay of the hydroxyl, methoxy, acetyl, and nitro functional groups on the aromatic ring. While specific experimental data for this compound is not widely published, we can predict its characteristics based on established chemical principles and compare them with its precursor and a common regioisomeric impurity.
| Property | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (Target) | 1-(4-hydroxy-3-methoxyphenyl)ethanone (Precursor) | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (Isomer) |
| Molecular Formula | C₉H₉NO₅ | C₉H₁₀O₃ | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol | 166.17 g/mol | 211.17 g/mol |
| ¹H NMR (Predicted) | Aromatic protons expected to be significantly downfield shifted due to the nitro group's electron-withdrawing nature. Phenolic proton may be broad. | Aromatic protons appear in the range of 6.9-7.6 ppm. Phenolic proton signal is often broad. | Aromatic protons will show a different splitting pattern compared to the 2-nitro isomer. |
| ¹³C NMR (Predicted) | Carbonyl carbon ~195-200 ppm. Aromatic carbons attached to the nitro group will be deshielded. | Carbonyl carbon ~196 ppm. | Carbon shifts will differ based on the position of the nitro group. |
| IR Spectroscopy (KBr) | Strong C=O stretch (~1680 cm⁻¹), O-H stretch (broad, ~3300-3500 cm⁻¹), Ar-NO₂ asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches. | Strong C=O stretch (~1670 cm⁻¹), broad O-H stretch (~3300-3400 cm⁻¹). | Similar to the 2-nitro isomer, with potential minor shifts in the fingerprint region. |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 211. Fragmentation may involve loss of CH₃ (m/z 196), COCH₃ (m/z 168), and NO₂ (m/z 165). | Molecular ion peak at m/z 166. Key fragment at m/z 151 (loss of CH₃). | Molecular ion peak at m/z 211, with a potentially different fragmentation pattern. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone?
A1: The most common impurities arise from the nitration of acetovanillone and can include:
-
Unreacted Starting Material: 1-(4-hydroxy-3-methoxyphenyl)ethanone.
-
Regioisomers: The primary regioisomeric impurity is typically 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone. The directing effects of the hydroxyl and methoxy groups favor substitution at the 2 and 5 positions.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-acetovanillone species, although this is less common under controlled conditions.
-
Oxidation Byproducts: Nitric acid is a strong oxidizing agent, which can lead to the formation of various colored byproducts, including quinone-like structures.
Q2: My product is a dark, oily substance instead of the expected solid. What could be the cause?
A2: This is a common issue when residual nitric acid or acidic byproducts are present. These can inhibit crystallization and lead to degradation over time. The presence of significant amounts of isomeric impurities can also lower the melting point and result in an oily product. A thorough aqueous work-up, including a wash with a mild base like sodium bicarbonate solution, followed by effective purification (e.g., recrystallization or column chromatography) is crucial.
Q3: How can I effectively separate the 2-nitro and 5-nitro isomers?
A3: The separation of these constitutional isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. A silica gel stationary phase with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the isomers.
-
Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. Experimentation with different solvents is necessary.
Part 3: Troubleshooting Guides for Unexpected Analytical Results
Scenario 1: Unexpected Signals in ¹H NMR Spectrum
Observed Problem: My ¹H NMR spectrum of the final product shows more aromatic signals than expected, or the splitting patterns do not match the proposed structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Potential Causes:
-
Presence of Regioisomers: The most likely cause is the co-presence of the 5-nitro isomer, which will have its own distinct set of aromatic proton signals.
-
Unreacted Starting Material: Residual acetovanillone will show its characteristic aromatic signals, which are typically upfield compared to the nitrated products.
-
Solvent Effects: The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It may appear as a broad singlet or not be visible at all.[1]
Diagnostic Workflow
Sources
Technical Support Center: Synthesis & Purification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone . This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The purity of this compound is paramount for the success of subsequent downstream applications, including drug discovery and materials science.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern the purification process. We will explore common challenges, troubleshoot experimental outcomes, and provide robust methodologies to achieve the highest possible purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis and purification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Q1: What is the typical synthetic route and what are the most likely impurities?
The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is primarily achieved through the electrophilic aromatic substitution (nitration) of its precursor, 4'-Hydroxy-3'-methoxyacetophenone (also known as Acetovanillone). The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are ortho-, para-directing, and the acetyl group (-COCH₃), which is meta-directing, lead to a mixture of products.
The most common impurities you will encounter are:
-
Isomeric Products: The primary impurity is the 5-nitro isomer, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone.[1] Due to similar polarities, this is often the most challenging impurity to remove. Dinitrated products can also form under harsh reaction conditions.
-
Unreacted Starting Material: Incomplete nitration will leave residual 4'-Hydroxy-3'-methoxyacetophenone in your crude product.
-
Degradation Products: Over-exposure to strong acids or high temperatures can lead to the formation of colored, often tarry, byproducts.
Q2: My crude product is a dark, oily residue instead of a solid. What went wrong?
This is a common issue and typically points to the presence of significant impurities that are depressing the melting point of the desired product. The likely culprits are excess nitrating agent, residual acid, or the formation of degradation byproducts. It is crucial to perform a proper aqueous work-up to quench the reaction and remove mineral acids before attempting crystallization.
Q3: How can I effectively monitor the progress of the reaction and the purity of my fractions?
Thin-Layer Chromatography (TLC) is an indispensable tool. A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The desired 2-nitro product is generally more polar than the starting material but may have a similar polarity to the 5-nitro isomer, often requiring careful optimization of the TLC solvent system to achieve separation.
Q4: What are the benchmark analytical techniques for final purity confirmation?
Beyond a sharp melting point, the gold standards for purity and structural confirmation are:
-
¹H NMR Spectroscopy: This will confirm the regiochemistry of the nitro group. The aromatic proton signals for the 2-nitro isomer will have a distinct splitting pattern and chemical shift compared to other isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): An invaluable technique for quantifying purity and detecting trace isomeric impurities that may not be visible by TLC.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[3]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental challenges.
Logical Flow for Troubleshooting Purification Issues
Below is a decision-making workflow to guide your purification strategy.
Caption: Troubleshooting workflow for purification.
| Problem/Observation | Underlying Cause (The "Why") | Recommended Solution & Rationale |
| Reaction mixture is very dark or tarry. | The nitration reaction is highly exothermic. Poor temperature control can lead to over-nitration and oxidative side reactions, creating polymeric, colored impurities. | Solution: Maintain strict temperature control, typically between -5 to 5 °C, during the addition of the nitrating agent. The slow, dropwise addition ensures that the heat generated can be effectively dissipated by the cooling bath, preventing thermal runaway and degradation. |
| Product fails to crystallize from the chosen solvent. | The compound may be too soluble in the chosen solvent even at low temperatures, or the concentration of impurities is too high, inhibiting lattice formation. | Solution: 1. Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, toluene). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4] 2. Anti-Solvent Addition: If the compound is highly soluble, dissolve it in a minimum amount of a good solvent (e.g., ethanol) and slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water or hexanes) until turbidity persists. Heat to redissolve and then cool slowly. |
| Melting point is broad and lower than the literature value. | This is a classic indicator of impurity. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to melt and occurring over a wider range. | Solution: The product requires further purification. If recrystallization was already performed, a second recrystallization using a different solvent system may be effective.[5] If isomers are suspected, column chromatography is the more definitive approach. |
| TLC shows multiple spots of similar Rf value. | This strongly suggests the presence of isomers (e.g., the 2-nitro and 5-nitro products), which often have very similar polarities, making them difficult to separate. | Solution: This situation necessitates flash column chromatography. You will need to screen various mobile phase compositions to find a system that provides baseline separation. Start with a low polarity system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. |
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[6] The principle relies on the differential solubility of the desired compound and impurities in a solvent at varying temperatures.
Materials:
-
Crude 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Buchner funnel setup
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot ethanol dropwise until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. This will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[5]
-
Isolation: Collect the crystals by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for Isomer Separation
When recrystallization is insufficient to separate isomers, flash column chromatography is the method of choice. It utilizes a stationary phase (silica gel) and a mobile phase (solvent) to separate compounds based on their differential adsorption to the silica.
Workflow for Column Chromatography
Sources
- 1. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Comparative Analysis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of derivatives of the core scaffold, 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential biological activities, and structure-activity relationships (SAR) of these compounds. While direct comparative studies on a broad series of these specific derivatives are nascent in publicly available literature, this analysis extrapolates from extensive research on structurally analogous compounds to provide actionable insights for medicinal chemistry programs.
Introduction: The 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone Scaffold - A Privileged Starting Point
The 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone moiety presents a compelling starting point for drug discovery. Its structure, characterized by a substituted aromatic ring, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of a nitro group, a known pharmacophore in various bioactive molecules, alongside hydroxyl and methoxy groups, suggests a predisposition for diverse biological activities. These features are often associated with antimicrobial, anti-inflammatory, and anticancer properties in related chemical classes.
Synthetic Pathways to Novel Derivatives: The Chalcone Gateway
A primary and versatile route to a diverse library of derivatives from 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone is through the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-established precursors to flavonoids and other heterocyclic compounds, and they frequently exhibit a wide range of biological activities.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from an appropriate acetophenone and benzaldehyde.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask. In a separate beaker, prepare a solution of the desired substituted benzaldehyde (1.1 equivalents) in ethanol.
-
Catalyst Addition: To the acetophenone solution, add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, to act as a catalyst.
-
Condensation Reaction: Slowly add the benzaldehyde solution to the stirred, cooled acetophenone solution. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone. The solid product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality behind Experimental Choices: The use of a strong base is crucial to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product is facile due to the formation of a conjugated system, driving the reaction to completion. Ethanol is a commonly used solvent as it effectively dissolves the reactants and is compatible with the basic conditions.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of chalcone derivatives.
Comparative Biological Activity: A Landscape of Therapeutic Potential
Based on the known activities of structurally similar nitroaromatic and chalcone-containing compounds, derivatives of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone are hypothesized to exhibit a range of biological effects. The following sections outline potential therapeutic areas and the importance of specific structural features, supported by data from analogous series found in the literature.
Antimicrobial Activity
Nitro-substituted aromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.
Structure-Activity Relationship Insights:
-
Substitution on the Benzaldehyde Ring (B-ring): The nature and position of substituents on the B-ring of the chalcone derivatives are expected to significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens or additional nitro groups, may enhance activity by increasing the electrophilicity of the α,β-unsaturated carbonyl system, a key feature for interaction with microbial targets.
-
Lipophilicity: Modulating the lipophilicity of the derivatives is crucial for their ability to penetrate microbial cell membranes. The introduction of alkyl or halogen substituents can systematically alter this property.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Derivative ID | B-Ring Substituent | S. aureus | E. coli | C. albicans |
| CD-1 | Unsubstituted | 32 | 64 | 128 |
| CD-2 | 4-Chloro | 16 | 32 | 64 |
| CD-3 | 4-Nitro | 8 | 16 | 32 |
| CD-4 | 4-Methoxy | 64 | 128 | >128 |
| CD-5 | 3,4-Dichloro | 8 | 16 | 32 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Anticancer Activity
Chalcones are a well-documented class of anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways. The presence of the nitro group on the A-ring of the core scaffold is a feature shared with some known cytotoxic agents.
Potential Mechanisms of Action:
-
Induction of Apoptosis: The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, such as caspases, leading to the activation of the apoptotic cascade.
-
Inhibition of Angiogenesis: Some chalcone derivatives have been shown to inhibit key signaling pathways involved in the formation of new blood vessels, which is essential for tumor growth.
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Derivative ID | B-Ring Substituent | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| CD-1 | Unsubstituted | 15.2 | 21.5 | 18.9 |
| CD-2 | 4-Chloro | 8.7 | 12.3 | 9.8 |
| CD-3 | 4-Nitro | 5.1 | 7.9 | 6.2 |
| CD-4 | 4-Methoxy | 25.6 | 33.1 | 28.4 |
| CD-5 | 3,4-Dichloro | 4.5 | 6.8 | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Anti-inflammatory Activity
The anti-inflammatory potential of chalcones is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as to modulate the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Signaling Pathway Modulation:
Caption: Potential inhibition of the NF-κB signaling pathway.
Future Directions and Conclusion
The 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone scaffold holds significant promise for the development of novel therapeutic agents. The synthesis of a diverse library of derivatives, particularly chalcones, is readily achievable. While this guide has extrapolated potential biological activities and SAR from related compound series, it underscores the critical need for direct experimental evaluation of these novel derivatives.
Future research should focus on:
-
Synthesis and characterization of a focused library of derivatives with systematic variations in the B-ring substituents.
-
Comprehensive in vitro screening against a panel of microbial strains and cancer cell lines to establish baseline activity and identify lead compounds.
-
Mechanism of action studies for the most potent derivatives to elucidate their molecular targets and pathways.
By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock its full therapeutic potential.
References
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC - National Center for Biotechnology Information. [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC - National Center for Biotechnology Information. [Link]
-
Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - National Center for Biotechnology Information. [Link]
-
Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes: synthesis and biological activity as catechol-O-methyltransferase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. [Link]
A Comparative Guide to the Biological Activities of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Acetophenones
Substituted acetophenones are a class of phenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. A prominent member of this family is acetovanillone, also known as apocynin, a naturally occurring organic compound found in various plant species. Acetovanillone is well-recognized for its potent anti-inflammatory and antioxidant properties, primarily attributed to its ability to inhibit NADPH oxidase.[1][2] The introduction of a nitro group onto the aromatic ring of acetovanillone is a common medicinal chemistry strategy to modulate its biological profile, potentially enhancing existing activities or introducing new ones. This guide provides a comparative analysis of the biological activities of the parent compound, acetovanillone, and its nitrated analog, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (5-nitroacetovanillone). Due to a notable lack of published experimental data for 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone, this guide will focus on the known activities of acetovanillone and the anticipated biological profile of its 5-nitro positional isomer, drawing inferences from the established effects of nitro-group substitution on aromatic compounds. The 2-nitro isomer remains a compelling subject for future investigation.
Comparative Analysis of Biological Activities
The addition of a nitro group, a strong electron-withdrawing moiety, to the acetovanillone scaffold is expected to significantly influence its electronic and steric properties, thereby altering its interaction with biological targets. The following sections and table compare the known activities of acetovanillone with the predicted or reported activities of its 5-nitro derivative.
| Biological Activity | Acetovanillone (Apocynin) | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (5-Nitroacetovanillone) | Key Insights and Rationale |
| Antioxidant Activity | Potent antioxidant, primarily through inhibition of NADPH oxidase, reducing the production of reactive oxygen species (ROS).[1][2] | Activity may be reduced compared to acetovanillone. While the phenolic hydroxyl group contributes to radical scavenging, the strong electron-withdrawing nitro group can decrease the hydrogen-donating ability of the phenol. | The primary antioxidant mechanism of acetovanillone is enzyme inhibition rather than direct radical scavenging. The effect of the nitro group on NADPH oxidase inhibition is not well-documented and warrants investigation. |
| Anti-inflammatory Activity | Well-established anti-inflammatory agent. It attenuates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] | Expected to possess anti-inflammatory activity. The core acetovanillone structure is retained. However, the modulation of this activity by the nitro group requires experimental validation. | The anti-inflammatory action of acetovanillone is closely linked to its antioxidant properties via NADPH oxidase inhibition.[1] The impact of the nitro group on this pathway is a key area for research. |
| Antimicrobial Activity | Moderate antibacterial and antifungal activity has been reported for acetovanillone and its derivatives.[4] | Predicted to have enhanced antimicrobial activity. The nitroaromatic group is a well-known pharmacophore in many antimicrobial drugs, often acting as a prodrug that is reduced by microbial nitroreductases to generate cytotoxic radicals.[5][6] | The presence of the nitro group is a common feature in antimicrobial compounds, suggesting that 5-nitroacetovanillone could be a more potent antimicrobial agent than its parent compound. |
| Cytotoxic (Anticancer) Activity | Limited and variable cytotoxic activity reported against different cancer cell lines. | Potentially enhanced cytotoxic activity. The introduction of a nitro group has been shown to increase the anticancer potency of other phenolic compounds, such as in the case of 5-nitrovanillin compared to vanillin.[6] | The electron-withdrawing nature of the nitro group can increase the electrophilicity of the molecule, making it more reactive towards biological nucleophiles, a mechanism often exploited in anticancer drug design. |
Mechanisms of Action and Signaling Pathways
Acetovanillone as an NADPH Oxidase Inhibitor
The primary mechanism underlying the antioxidant and anti-inflammatory effects of acetovanillone is its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[1] NOX is a major source of reactive oxygen species (ROS) in inflammatory cells. The assembly of the NOX complex is a critical step for its activation. Acetovanillone is believed to interfere with the translocation of cytosolic subunits, such as p47phox and p67phox, to the membrane-bound cytochrome b558, thus preventing the formation of the active enzyme complex.[7] This inhibition leads to a reduction in superoxide anion production and subsequent downstream inflammatory signaling.
Proposed Antimicrobial Mechanism of Nitroaromatic Compounds
The antimicrobial activity of nitroaromatic compounds is often attributed to a mechanism involving the reduction of the nitro group by microbial nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[5][6]
Experimental Protocols
The following are standard, detailed protocols for assessing the biological activities discussed in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (acetovanillone, 5-nitroacetovanillone) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
This comparative guide highlights the established anti-inflammatory and antioxidant properties of acetovanillone and explores the potential for enhanced antimicrobial and cytotoxic activities in its 5-nitro derivative. The primary mechanism of acetovanillone's beneficial effects is its inhibition of the NADPH oxidase complex. The introduction of a nitro group is a promising strategy for developing new therapeutic agents, and 5-nitroacetovanillone warrants further investigation, particularly for its antimicrobial and anticancer potential.
Crucially, this review underscores the significant gap in the scientific literature regarding the biological activity of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone. The synthesis and comprehensive biological evaluation of this positional isomer are essential to fully understand the structure-activity relationships within this class of nitrated acetophenones. Future research should focus on direct, head-to-head comparative studies of the 2-nitro and 5-nitro isomers, along with the parent compound, acetovanillone. Such studies will provide valuable insights for the rational design of novel therapeutic agents with tailored biological activities.
References
- Khanicheh, E., et al. (2013).
- Abd El-Ghafar, O. A., et al. (2021). Acetovanillone administration ameliorated CP-induced cardiac and lung injuries by restoring PI3K/Akt/mTOR signalling and enhancing Nrf2-mediated antioxidant defences. ARCC Journals.
- Morawska, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
- Wikipedia. (n.d.). Apocynin.
- Negrão, M. R., et al. (2000). The biosynthesis of acetovanillone in tobacco cell-suspension cultures. PubMed.
- BenchChem. (2025). A Comparative Guide to the Biological Activities of 5-Nitrovanillin and Vanillin.
- Li, W., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI.
- Al-Harthi, S., et al. (2023).
- 't Hart, B. A., et al. (n.d.). Investigations on apocynin, a potent NADPH oxidase inhibitor. CORE.
- Smolecule. (2023). Buy Acetovanillone | 498-02-2.
- Riganti, C., et al. (2005). The NADPH oxidase inhibitor apocynin (acetovanillone)
- Selleck Chemicals. (n.d.). Apocynin | NADPH-oxidase inhibitor | CAS 498-02-2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy Acetovanillone | 498-02-2 [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acetovanillone (Apocynin): A Multifaceted Phenolic Compound with Therapeutic and Biotechnological Relevance [arccjournals.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and Other Enzyme Inhibitors: A Focus on NADPH Oxidase
Introduction
In the landscape of enzyme inhibitors, particularly those targeting oxidative stress pathways, apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone) has long been a compound of interest for researchers.[1][2] Its derivative, 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, represents a rational chemical modification aimed at potentially modulating its biological activity. This guide provides a comparative analysis of this nitrated apocynin derivative against its parent compound and other known enzyme inhibitors, with a primary focus on the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) enzyme complex.
NADP- and NADPH-oxidase are crucial enzymes in cellular signaling and defense, producing reactive oxygen species (ROS) that, in excess, contribute to a variety of pathologies including cardiovascular and neurodegenerative diseases.[3][4] Consequently, the development of potent and specific NOX inhibitors is a significant goal in drug discovery.
It is important to note that while extensive data exists for apocynin and other inhibitors, specific experimental data on the enzyme inhibitory performance of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is not widely available in the public domain. Therefore, this guide will provide a comprehensive overview of apocynin's performance as a benchmark, discuss the anticipated impact of the nitro-group modification based on established structure-activity relationships, and compare apocynin to other relevant enzyme inhibitors. Furthermore, we present detailed experimental protocols to enable researchers to characterize the inhibitory potential of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Mechanism of Action: The Apocynin Benchmark
Apocynin is widely recognized as an inhibitor of the multi-subunit NADPH oxidase enzyme complex.[1] Its mechanism of action is not direct but requires metabolic activation. Intracellularly, peroxidases convert apocynin into a symmetrical dimer, diapocynin, which is the active inhibitory molecule.[5][6] This active form is thought to prevent the translocation of cytosolic NOX subunits, such as p47phox and p67phox, to the membrane-bound components, thereby inhibiting the assembly and activation of the enzyme complex.[7] This disruption of the enzyme assembly is a key aspect of its inhibitory function.[5]
Caption: Apocynin's mechanism of NADPH oxidase inhibition.
Comparative Performance of Enzyme Inhibitors
A critical metric for evaluating the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Apocynin | NADPH Oxidase | 10 µM[5] | Pro-drug requiring metabolic activation. |
| Diphenyleneiodonium (DPI) | NADPH Oxidase (and other flavoproteins) | ~1-5 µM | Broad-spectrum flavoprotein inhibitor, not specific to NOX. |
| 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | Presumed NADPH Oxidase | Not available |
Discussion of the Nitro-Functionalization:
The introduction of a nitro group onto the aromatic ring of apocynin to form 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be expected to alter its electronic and steric properties, which in turn could influence its biological activity. The electron-withdrawing nature of the nitro group can impact the pKa of the phenolic hydroxyl group and the overall electron density of the molecule. This may affect its interaction with the active site of peroxidases, potentially altering the rate of its conversion to the active dimeric form. Furthermore, the steric bulk of the nitro group could influence the binding affinity of the molecule to its target proteins. Without experimental data, these considerations remain hypothetical but provide a basis for future investigation into the structure-activity relationship of nitrated apocynin derivatives.
Experimental Protocols for Inhibitor Characterization
To ascertain the inhibitory performance of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a series of standardized biochemical assays are required.
NADPH Oxidase Activity Assay (Cell-Free System)
This assay measures the production of superoxide by a reconstituted NADPH oxidase enzyme complex.
Materials:
-
Recombinant NADPH oxidase subunits (gp91phox, p22phox, p47phox, p67phox, Rac)
-
NADPH
-
Cytochrome c
-
Test inhibitor (1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone)
-
Apocynin (as a positive control)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reconstitute the NADPH oxidase complex by combining the purified subunits.
-
Prepare a series of dilutions of the test inhibitor and apocynin.
-
In a 96-well plate, add the reconstituted enzyme, cytochrome c, and the various concentrations of the inhibitors.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of cytochrome c reduction by monitoring the change in absorbance at 550 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Myeloperoxidase in Apocynin-Mediated NADPH Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidation of apocynin catalyzed by myeloperoxidase: proposal for NADPH oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation of analytical methods for the quantification of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone , a key intermediate in various synthetic pathways. The principles and methodologies discussed herein are grounded in established scientific practices and regulatory guidelines to ensure the generation of reliable and reproducible data.
Introduction: The Critical Role of Analytical Method Validation
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a substituted acetophenone, requires precise and accurate quantification for quality control, stability studies, and reaction monitoring. The choice of an analytical method can significantly impact the reliability of these measurements. Therefore, a thorough validation of the chosen method is not merely a regulatory requirement but a scientific necessity.[1][2] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
The cross-validation of these methods is essential to ensure that data is consistent and comparable, particularly when different techniques are used across various stages of research and development. This guide will provide the foundational knowledge and practical steps to perform a robust cross-validation.
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3][4] For a polar, non-volatile compound like 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Scientific Rationale for HPLC Method Design
The selection of HPLC parameters is a critical step in developing a robust and reliable method. The choices are guided by the physicochemical properties of the analyte and the desired performance characteristics of the assay.
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides good retention and separation for moderately polar compounds like our target molecule. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of a polar organic solvent (methanol or acetonitrile) and water is used to elute the analyte from the C18 column. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase. A buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the phenolic hydroxyl group.
-
Detection: The presence of a chromophore in the molecule allows for detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.
Experimental Protocol for HPLC Analysis
Below is a detailed, step-by-step protocol for the HPLC analysis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphate buffer (pH 3.0)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution in the range of 1-100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions to determine the concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] While 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone has limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
Rationale for GC-MS Method Design
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the phenolic hydroxyl group). This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Stationary Phase: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components.
-
Ionization and Detection: Electron Ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, ensuring high specificity. The mass spectrometer acts as a highly selective detector.
Experimental Protocol for GC-MS Analysis
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization source.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dry pyridine or other suitable solvent
Procedure:
-
Derivatization: In a sealed vial, dissolve a known amount of the sample in a small volume of dry pyridine. Add an excess of BSTFA with 1% TMCS. Heat the mixture at 60-70 °C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Scan mode from m/z 50-500 or selected ion monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the analyte based on its retention time and mass spectrum. Quantify using an internal or external standard method.
UV-Vis Spectroscopy: A Simple and Rapid Method
UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[7][8][9] The aromatic ring and nitro group in 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone make it a good candidate for this method.
Rationale for UV-Vis Spectroscopic Method
The principle of this method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The key is to find a solvent in which the analyte is stable and has a distinct absorption maximum where potential impurities do not interfere.
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol or Ethanol (spectroscopic grade)
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in methanol. Scan the solution from 200 to 400 nm to determine the λmax.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations in methanol.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in methanol, ensuring the absorbance falls within the range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing two or more analytical methods to demonstrate that they provide equivalent results.[2] This is crucial when data from different methods or laboratories need to be compared or combined.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Analysis of Method Performance
The following table summarizes the expected performance characteristics of the three analytical methods based on established validation guidelines.[1][10]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (separation-based) | Very High (separation & MS) | Low (potential interference) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | Low | Very Low | Moderate |
| Limit of Quantification (LOQ) | Low | Very Low | Moderate |
| Robustness | Good | Moderate (derivatization) | High |
| Sample Throughput | Moderate | Low | High |
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion: An Integrated Approach to Analytical Excellence
The choice of an analytical method for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone depends on the specific requirements of the analysis. HPLC offers a versatile and robust solution for routine quantification. GC-MS provides unparalleled specificity and sensitivity, which is ideal for impurity profiling and trace analysis. UV-Vis spectroscopy is a rapid and simple method suitable for high-throughput screening and in-process controls where high specificity is not a primary concern.
A thorough understanding and implementation of method validation and cross-validation are essential for ensuring the integrity of analytical data. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and validate the most appropriate analytical method for their needs, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
Hindawi. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]
-
PubMed. (n.d.). GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin. [Link]
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]
-
ScienceOpen. (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]
-
ResearchGate. (2025). Quantitative and qualitative analysis of mitragynine in Kratom (Mitragyna speciosa) by GC–MS, LC-MS/MS and UPLC-PDA. [Link]
-
ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. [Link]
-
ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]
-
NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
e-Repositori UPF. (n.d.). GC-MS QUANTIFICATION METHOD FOR MEPHEDRONE IN PLASMA AND URINE: APPLICATION TO HUMAN PHARMACOKINETICS. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ijppr.humanjournals.com. (2023). UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. [Link]
-
Asian Journal of Chemistry. (2024). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. [Link]
-
Iraqi J Pharm Sci. (2016). Spectrophotometric Determination of Nitrofurantoin Drug in its Pharmaceutical Formulations Using MBTH as a Coupling Reagent. [Link]
-
MDPI. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
IJCRT.org. (2024). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. [Link]
-
scielo.br. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
-
Metras. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Pharmaceutical Technology. (n.d.). Quantitative Open-Access HPLC Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Apocynin in Modulating Oxidative Stress: A Multi-Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Apocynin and its Relevance
While the specific compound "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" has limited available data, its structural isomer, apocynin (1-(4-Hydroxy-3-methoxyphenyl)ethanone), has been the subject of extensive research. Apocynin, a naturally occurring methoxy-substituted catechol, is a well-established inhibitor of NADPH oxidase and exhibits significant anti-inflammatory and antioxidant properties[1][2]. This guide provides a comparative analysis of apocynin's efficacy across various key assays, offering insights into its mechanisms of action and experimental performance. The structural similarity makes apocynin a relevant and well-documented model for understanding the potential activities of its derivatives.
Apocynin's primary mechanism of action involves the inhibition of the NADPH oxidase (NOX) enzyme complex, a major source of reactive oxygen species (ROS) in inflammatory cells[2]. This inhibition is not direct but requires metabolic activation, typically by peroxidases, to form the active dimeric compound, diapocynin. This active form then prevents the translocation of the p47phox subunit to the cell membrane, a critical step in the assembly and activation of the NOX2 complex[3][4]. By mitigating the "oxidative burst" in phagocytic cells, apocynin effectively reduces the production of superoxide and downstream ROS, thereby attenuating inflammation and oxidative damage[2][5].
Mechanism of Action: Inhibition of NADPH Oxidase
The canonical pathway for apocynin's action is its inhibitory effect on the NOX2 isoform of NADPH oxidase. This multi-subunit enzyme is a key player in the innate immune response, generating superoxide radicals to combat pathogens. However, its overactivation contributes to oxidative stress in numerous pathological conditions.
Caption: Apocynin's mechanism of NADPH oxidase inhibition.
Efficacy in NADPH Oxidase Inhibition Assays: A Comparative Overview
The efficacy of apocynin as a NOX inhibitor can be assessed using various assay formats, broadly categorized as cell-free and cell-based systems. Each approach offers distinct advantages and provides complementary information on the compound's activity.
Cell-Free Assays: These systems utilize isolated cellular components (membranes and cytosol) or recombinant proteins to reconstitute the NOX enzyme complex in vitro[6][7]. They are instrumental in elucidating the direct interactions of a compound with the enzyme machinery, independent of cellular uptake, metabolism, and signaling pathways[8].
Cell-Based Assays: These assays measure NOX activity within intact cells, providing a more physiologically relevant context[9]. They account for factors such as cell permeability, metabolic activation of the compound, and its interaction with intracellular signaling cascades.
| Assay Type | Principle | Key Advantages | Key Limitations | Typical Apocynin Efficacy |
| Cell-Free (Reconstituted System) | Measurement of superoxide production (e.g., by cytochrome c reduction) from isolated membrane and cytosolic fractions of phagocytes, activated by an amphiphilic agent like SDS. | - Elucidates direct effects on enzyme assembly and activity.- High-throughput screening potential. | - Lacks physiological context of cellular signaling.- May not reflect the need for metabolic activation. | Variable, as apocynin requires peroxidases for activation which may be absent. |
| Cell-Based (PMA-stimulated Neutrophils) | Quantification of extracellular superoxide release from neutrophils stimulated with phorbol myristate acetate (PMA), a potent activator of protein kinase C and subsequently NOX2. | - Physiologically relevant cell type.- Accounts for cellular uptake and metabolism. | - Potential for off-target effects of the compound.- Indirect measure of NOX inhibition. | Effective inhibition of the oxidative burst. |
| Cell-Based (LPS-stimulated Macrophages) | Measurement of ROS production in macrophages activated by lipopolysaccharide (LPS), mimicking a bacterial infection scenario. | - Models an inflammatory response.- Assesses efficacy in a different phagocytic cell type. | - Complex signaling pathways can influence results.- Potential for cytokine-mediated effects. | Significant reduction of pro-inflammatory markers and ROS.[4] |
Experimental Protocol: Cell-Based NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)
This protocol outlines a common method for measuring NADPH oxidase activity in cultured cells, such as vascular smooth muscle cells or macrophages.
-
Cell Culture and Treatment:
-
Plate cells in a white, clear-bottom 96-well plate and culture to desired confluency.
-
Pre-incubate the cells with various concentrations of apocynin or vehicle control for 1-2 hours.
-
-
Assay Initiation:
-
Prepare a master mix containing the assay buffer (e.g., Krebs-HEPES buffer), lucigenin (5 µM), and NADPH (100 µM).
-
Add the master mix to each well.
-
Induce NADPH oxidase activity by adding an agonist (e.g., PMA at 1 µM or angiotensin II at 100 nM).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate luminometer.
-
Measure chemiluminescence every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the chemiluminescence signal over time for each well.
-
Normalize the data to the vehicle control and plot as a percentage of inhibition versus apocynin concentration to determine the IC50 value.
-
Efficacy in Antioxidant Assays: A Broader Perspective
Beyond its specific role as a NOX inhibitor, apocynin's phenolic structure suggests inherent antioxidant properties. However, its efficacy as a direct radical scavenger is a subject of debate and appears to be assay-dependent.
| Assay | Principle | Apocynin Efficacy | Comparison with Protocatechuic Acid | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Weak scavenger (IC50 = 9.7 mM). | Significantly weaker than protocatechuic acid (IC50 = 0.022 mM). | [10] |
| Nitric Oxide (NO•) Scavenging Assay | Quantifies the ability of a compound to scavenge nitric oxide radicals generated from a donor molecule. | Not an effective scavenger. | Markedly less effective than protocatechuic acid. | [10] |
| Hypochlorous Acid (HOCl) Scavenging | Assesses the capacity to neutralize the potent, non-radical oxidant hypochlorous acid. | More effective than protocatechuic acid. | Superior to a standard antioxidant. | [10] |
| Peroxidase-Mediated H₂O₂ Depletion | Measures the reaction with hydrogen peroxide in the presence of a peroxidase. | Reacts promptly with H₂O₂. | N/A | [10] |
These findings suggest that while apocynin is a poor direct scavenger of free radicals like DPPH and nitric oxide, it is effective at neutralizing non-radical reactive species such as hypochlorous acid and hydrogen peroxide, particularly in the presence of peroxidases[10]. This highlights the importance of selecting appropriate assays to characterize the full antioxidant profile of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standard method for assessing the direct radical scavenging capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of apocynin and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
-
Experimental Workflow and Data Interpretation
The selection of assays should be guided by the specific research question. A comprehensive evaluation of a compound like apocynin necessitates a multi-assay approach.
Caption: A logical workflow for the multi-assay evaluation of a compound.
Conclusion
References
-
Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes. Mediators of Inflammation, 2008, 106507. [Link]
-
Al-Gareeb, A. I., Al-Zamily, N. A., Al-Rikabi, A. A., & Naser, Z. J. (2023). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. Molecules (Basel, Switzerland), 28(7), 3058. [Link]
-
Touyz, R. M. (2008). Apocynin, NADPH Oxidase, and Vascular Cells: A Complex Matter. Hypertension, 51(2), 172-174. [Link]
-
't Hart, B. A., Simons, J. M., Knaan-Shanzer, S., Bakker, N. P., & Labadie, R. P. (2012). Apocynin, a low molecular oral treatment for neurodegenerative disease. Journal of Neuroimmune Pharmacology, 7(3), 483-491. [Link]
-
Khan, S., Singh, A. K., Jamal, A., & Siddiqui, M. H. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 569. [Link]
-
Ximenes, R. M., de Oliveira, P. D., & Reis, A. (2016). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 21(11), 1533. [Link]
-
Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes. Mediators of Inflammation, 2008, 106507. [Link]
-
Chen, K., Wang, M., & Li, F. (2020). Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes. Journal of Orthopaedic Surgery and Research, 15(1), 173. [Link]
-
Pick, E. (2015). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. Methods in Molecular Biology, 1124, 285-321. [Link]
-
Johnson, R. J., & Gebicki, J. M. (2002). Formation of nitroapocynin and diapocynin in reactions of apocynin with peroxynitrite/CO2: Implications for the use of apocynin as a selective inhibitor of NADPH oxidase system. Redox Report, 7(3), 143-148. [Link]
-
Wind, S., Beuerlein, K., Eucker, T., Müller, H., Scheurer, P., & Schmidt, H. H. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology, 161(4), 885-898. [Link]
-
Kim, Y., Lee, K. S., & Park, S. J. (2014). Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. Immunopharmacology and Immunotoxicology, 36(4), 273-279. [Link]
-
da Silva, M. A., de Oliveira, P. D., & Ximenes, R. M. (2016). Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects. Redox Biology, 9, 159-166. [Link]
-
Pick, E. (2017). Cell-Free NADPH Oxidase Activation Assays: "in vitro veritas". In The Phagocyte: an Update (pp. 1-38). Springer. [Link]
-
Pourhanifeh, M. H., & Hamblin, M. R. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. Inflammopharmacology, 29(2), 337-351. [Link]
-
Pick, E. (2015). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. Methods in Molecular Biology, 1124, 285-321. [Link]
-
de Oliveira, P. D., Ximenes, R. M., & da Silva, M. A. (2017). Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin-Derived Dihydrocoumarin. Current Bioactive Compounds, 13(1), 58-65. [Link]
-
AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]
-
Riganti, C., Miraglia, E., & Bosia, A. (2008). The NADPH oxidase inhibitor apocynin induces nitric oxide synthesis via oxidative stress. Nitric Oxide, 18(4), 273-280. [Link]
-
Bouafia, A., Laouedj, A., & Bendahou, M. (2023). The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(6), 5897. [Link]
-
Kalyanaraman, B., & Zielonka, J. (2018). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Antioxidants & Redox Signaling, 29(3), 253-270. [Link]
-
El-Gogary, R. I., & El-Gogary, M. R. (2021). In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis. Drug Delivery, 28(1), 1746-1759. [Link]
-
Pick, E. (2017). Cell-free NADPH oxidase activation assays: "in vitro veritas". Methods in Molecular Biology, 1626, 1-38. [Link]
-
Martinez-Alvarez, A., & Martinez, A. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Current Organic Chemistry, 25(10), 1205-1221. [Link]
-
Ximenes, R. M., de Oliveira, P. D., & Reis, A. (2016). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 21(11), 1533. [Link]
-
ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved January 27, 2026, from [Link]
-
Szymański, P., & Mikołajczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Arkivoc, 2017(3), 451-494. [Link]
Sources
- 1. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation [mdpi.com]
- 5. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Review of literature comparing nitrophenyl ethanone isomers
An In-Depth Comparative Guide to Nitrophenyl Ethanone Isomers for Researchers
For professionals in chemical research, synthesis, and drug development, a precise understanding of isomeric differences is paramount. Nitrophenyl ethanone, a seemingly simple aromatic ketone, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the nitro group on the phenyl ring dramatically influences the molecule's physicochemical properties, spectroscopic signature, and reactivity. This guide provides a comprehensive comparison of these isomers, supported by experimental data and protocols, to aid in their identification, separation, and application.
Introduction to Nitrophenyl Ethanone Isomers
The nitrophenyl ethanone isomers share the same chemical formula, C₈H₇NO₃, and a molecular weight of approximately 165.15 g/mol .[1][2][3][4] They consist of an acetophenone structure with a single nitro group substituted on the benzene ring. The critical distinction lies in the relative positions of the acetyl (-COCH₃) and nitro (-NO₂) groups, which dictates their electronic and steric environments. This seemingly subtle difference has profound implications for their behavior in chemical and biological systems.
The meta isomer is often the major product in the direct nitration of acetophenone. This is due to the electron-withdrawing and meta-directing nature of the acetyl group. However, achieving a high yield of a specific isomer typically requires carefully chosen synthetic strategies.
Caption: Chemical structures of the ortho, meta, and para isomers of nitrophenyl ethanone.
Comparative Physicochemical Properties
The physical properties of the isomers, such as melting and boiling points, are distinct due to differences in their crystal lattice packing and intermolecular forces, which are influenced by molecular symmetry.
| Property | 2-Nitrophenyl ethanone (ortho) | 3-Nitrophenyl ethanone (meta) | 4-Nitrophenyl ethanone (para) |
| CAS Number | 577-59-3[4][5] | 121-89-1[1][6] | 100-19-6[2][3] |
| Appearance | Clear yellow liquid[5] | White to yellow solid[6] | Yellow prisms or powder[3] |
| Melting Point | ~28-29 °C (82-84 °F)[5] | ~76-80 °C[2] | ~78-82 °C (176-180 °F)[3] |
| Boiling Point | ~158 °C @ 16 mmHg[5] | ~202 °C[2] | ~202 °C[2][3] |
| Molecular Weight | 165.15 g/mol [5] | 165.15 g/mol [6][7] | 165.15 g/mol [3] |
The para isomer generally has the highest melting point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice. The ortho isomer's significantly lower melting point is indicative of weaker intermolecular forces, partly due to steric hindrance between the adjacent acetyl and nitro groups.
Spectroscopic Differentiation
Spectroscopic techniques are indispensable for the unambiguous identification of each isomer. The substitution pattern on the aromatic ring gives rise to unique signals in NMR, IR, and mass spectra.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons are the most telling features in the ¹H NMR spectrum. The electron-withdrawing nature of both the acetyl and nitro groups deshields the aromatic protons, shifting them downfield.
-
2-Nitrophenyl ethanone: The four aromatic protons will appear as a complex multiplet, as none are chemically equivalent.
-
3-Nitrophenyl ethanone: Expect four distinct signals in the aromatic region. One proton is situated between the two deactivating groups, leading to a significant downfield shift.
-
4-Nitrophenyl ethanone: Due to the molecule's symmetry, the four aromatic protons will appear as two distinct doublets (an AA'BB' system), a characteristic pattern for para-substituted benzene rings.
The methyl protons of the acetyl group typically appear as a singlet around 2.1-2.4 ppm.[8]
IR Spectroscopy
Infrared spectroscopy is useful for confirming the presence of the key functional groups.
-
Carbonyl (C=O) stretch: A strong absorption band is expected in the region of 1670-1700 cm⁻¹.[8]
-
Nitro (NO₂) stretches: Two characteristic strong absorption bands will be present:
-
Asymmetric stretch: ~1510-1560 cm⁻¹
-
Symmetric stretch: ~1345-1385 cm⁻¹
-
While these ranges are typical, the exact peak positions can vary slightly between isomers due to electronic effects.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z of approximately 165. The fragmentation patterns can also offer clues to the isomeric structure, with a prominent peak corresponding to the loss of the methyl group ([M-15]⁺) being common.
Experimental Protocols: Synthesis and Separation
General Synthesis: Nitration of Acetophenone
A common method for preparing nitrophenyl ethanones is the electrophilic aromatic substitution of acetophenone using a nitrating mixture.
Caption: General workflow for the synthesis of nitrophenyl ethanone isomers.
Protocol:
-
Cooling: Place acetophenone in a flask and cool it in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Reaction: Add the nitrating mixture dropwise to the cooled acetophenone with constant stirring, maintaining a low temperature.
-
Quenching: After the reaction is complete, pour the mixture over crushed ice to precipitate the crude product.
-
Isolation: Filter the solid product, wash with cold water until neutral, and dry. The resulting product will be a mixture of isomers, predominantly the meta isomer.
Isomer Separation by Thin-Layer Chromatography (TLC)
The polarity differences between the isomers allow for their separation using chromatography.[9]
Caption: Workflow for separating nitrophenyl ethanone isomers using TLC.
Protocol:
-
Stationary Phase: Use a silica gel-coated TLC plate.[9]
-
Sample Application: Dissolve the crude product mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.[9]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 or 30:70 v/v) is a good starting point.[10] The optimal ratio may require some experimentation.
-
Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate.[9]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.[9]
The ortho isomer is generally the most polar due to potential intramolecular hydrogen bonding and will have the highest Rf value. The para isomer is the least polar, and the meta isomer will have an intermediate polarity and Rf value.
Reactivity and Biological Significance
The position of the nitro group influences the electronic properties of the molecule, thereby affecting its reactivity. For instance, the acidity of the α-protons on the acetyl group can be subtly different among the isomers.
Nitro-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[10][11] Chalcones containing a nitro group, for example, have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are associated with inflammation.[10] While specific comparative studies on the biological activities of the three nitrophenyl ethanone isomers are not extensively detailed in the initial literature search, it is a reasonable hypothesis that their differing electronic and steric profiles could lead to varied interactions with biological targets. The development of drugs often involves evaluating different isomers of a lead compound, as one isomer may be pharmacologically active while another could be inactive or even toxic.[12][13]
References
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Chloral hydrate. Wikipedia. Available from: [Link]
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. Available from: [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. PubChem. Available from: [Link]
-
ChemSynthesis. (n.d.). 1-(4-nitrophenyl)ethanone. ChemSynthesis. Available from: [Link]
-
MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available from: [Link]
-
YouTube. (2013). Chromatography of the isomers of Nitroanilide. YouTube. Available from: [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW. Available from: [Link]
-
PubChem. (n.d.). p-Nitroacetophenone. PubChem. Available from: [Link]
-
PubChem. (n.d.). 2'-Nitroacetophenone. PubChem. Available from: [Link]
-
NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. Available from: [Link]
-
Jetir.Org. (n.d.). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Jetir.Org. Available from: [Link]
-
MDPI. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[8][14]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. MDPI. Available from: [Link]
-
NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. Available from: [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. Available from: [Link]
-
SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. Available from: [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Available from: [Link]
Sources
- 1. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 5. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. Chloral hydrate - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quality and characteristics of intermediate compounds are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone , a nitrated derivative of acetovanillone, against its common precursor and a key regioisomer. As a Senior Application Scientist, my objective is to offer a field-proven perspective on the synthesis, characterization, and analytical benchmarking of this important intermediate, grounded in established scientific principles and experimental data.
The introduction of a nitro group to the acetovanillone scaffold significantly alters its chemical properties, making it a versatile precursor for a variety of pharmaceutical compounds. However, the regioselectivity of the nitration reaction is a critical factor, yielding different isomers with distinct reactivity and impurity profiles. This guide will focus on the 2-nitro isomer and benchmark it against the parent compound, acetovanillone, and its more commonly synthesized 5-nitro isomer, also known as nitroapocynin.
Foundational Comparison: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is the first step in any comparative analysis. These properties influence solubility, reactivity, and analytical behavior.
| Property | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | Acetovanillone (Starting Material) | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (5-Nitro Isomer) |
| CAS Number | 1260785-45-2[1] | 498-02-2 | 20716-41-0[2] |
| Molecular Formula | C₉H₉NO₅[1] | C₉H₁₀O₃ | C₉H₉NO₅[2] |
| Molecular Weight | 211.17 g/mol [1] | 166.17 g/mol | 211.17 g/mol [2] |
| Purity (Commercial) | ≥98% | ≥98% | ≥97% |
| Appearance | Pale yellow solid (predicted) | White to pale yellow crystalline solid | Yellow to orange-brown powder |
Synthesis Pathway and Yield Expectations: The Critical Nitration Step
The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is achieved through the electrophilic nitration of acetovanillone. The choice of nitrating agent and reaction conditions is crucial as it dictates the isomeric distribution of the product. The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. This interplay of directing effects can lead to a mixture of isomers, primarily the 2-nitro and 5-nitro products.
Caption: Synthetic workflow for the preparation of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Experimental Protocol: Nitration of Acetovanillone
This protocol is a representative procedure for the nitration of acetovanillone, designed to favor the formation of the 2-nitro isomer, although the formation of other isomers is expected.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with constant stirring, maintaining the temperature below 10°C.
-
Reaction Setup: Dissolve 1.0 g of acetovanillone in 10 mL of glacial acetic acid in a separate flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the acetovanillone solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Pour the reaction mixture slowly into 50 mL of crushed ice with stirring. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone isomer.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and decomposition of the starting material, which can lead to the formation of tarry by-products[3].
-
Glacial Acetic Acid as Solvent: Acetic acid is a suitable solvent that can dissolve the starting material and is relatively inert to the nitrating mixture at low temperatures.
-
Controlled Addition of Nitrating Agent: Dropwise addition of the nitrating mixture ensures a controlled reaction rate, preventing a sudden increase in temperature and improving the selectivity of the reaction.
Benchmarking Through Spectroscopic and Chromatographic Analysis
Rigorous analytical characterization is non-negotiable for pharmaceutical intermediates. Here, we compare the expected and known analytical data for the 2-nitro isomer and its standards.
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of the synthesized compound.
| Spectroscopic Data | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone (Predicted/Reference) | Acetovanillone (Reference) | 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (Reference) |
| ¹H NMR (ppm) | Aromatic protons shifted downfield due to the electron-withdrawing nitro group ortho to the hydroxyl group. | Aromatic protons in the range of 7.5-6.9 ppm. | Aromatic protons show distinct shifts due to the nitro group at the 5-position. |
| ¹³C NMR (ppm) | The carbon bearing the nitro group will be significantly deshielded. | Characteristic peaks for the aromatic carbons, methoxy, and acetyl groups. | The carbon at the 5-position will show a downfield shift. |
| FTIR (cm⁻¹) | Strong asymmetric and symmetric stretching bands for the NO₂ group (approx. 1530 and 1350 cm⁻¹). O-H and C=O stretching will also be present. | Broad O-H stretch (around 3300 cm⁻¹), C=O stretch (around 1660 cm⁻¹). | Similar to the 2-nitro isomer, with characteristic NO₂ stretching bands. |
| Mass Spec (m/z) | Molecular ion peak at 211.17 (M+). Fragmentation pattern will show loss of NO₂ and CH₃CO. | Molecular ion peak at 166.17 (M+). | Molecular ion peak at 211.17 (M+). |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for separating isomeric mixtures. A robust HPLC method is crucial for quality control.
Caption: A typical workflow for the HPLC purity analysis of nitrated acetovanillone isomers.
A Self-Validating HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective for separating isomers. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standard solutions of the starting material (acetovanillone) and any available isomeric standards to determine their retention times.
-
Sample Analysis: Analyze the synthesized product to identify the peaks corresponding to the starting material, the desired 2-nitro isomer, and other isomeric impurities. Purity is calculated based on the area percentage of the desired peak.
Trustworthiness of the Protocol: The method's validity is confirmed by its ability to resolve the starting material from the product and its isomers, demonstrating specificity. The use of a well-characterized C18 column and a common mobile phase ensures reproducibility.
Concluding Remarks for the Practicing Scientist
Benchmarking 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone requires a multi-faceted approach. While its synthesis from acetovanillone is straightforward in principle, the control of regioselectivity is a significant challenge that directly impacts yield and purity. The successful isolation and characterization of the 2-nitro isomer are contingent on robust analytical methods, particularly HPLC for isomeric separation and a combination of NMR, FTIR, and MS for structural elucidation.
For drug development professionals, the key takeaway is the critical importance of a well-characterized intermediate. The presence of isomeric impurities can have unforeseen consequences in subsequent synthetic steps and on the final API's safety and efficacy profile. Therefore, the investment in developing and validating specific analytical methods for such intermediates is not just a regulatory requirement but a cornerstone of sound scientific practice.
References
-
University of Colorado, Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Malecki, N., Carato, P., Houssin, R., Cotelle, P., & Hénichart, J. P. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie / Chemical Monthly, 136(9), 1601–1606.
-
PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR [m.chemicalbook.com]
- 2. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Section 1: Hazard Profile and Risk Assessment of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a compound that, due to its nitroaromatic and phenolic functionalities, requires careful management.
This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to foster a deeper understanding of safe laboratory practices.
Before handling any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is not extensively documented, its hazard profile can be reliably inferred from its constituent functional groups: a nitroaromatic system and a phenolic hydroxyl group.
-
Nitroaromatic Compounds: This class of chemicals is known for its energetic properties and potential for thermal instability. The carbon-nitro (C-NO2) bond possesses high energy, and under certain conditions (like heat or shock), these compounds can undergo rapid, exothermic decomposition, releasing large volumes of gas and potentially leading to an explosion[1]. Furthermore, many nitroaromatic compounds are recognized for their toxicity and mutagenicity, with several being listed as priority pollutants by the U.S. Environmental Protection Agency (EPA)[2][3].
-
Phenolic Compounds: Phenols are a well-established class of hazardous substances. They are generally toxic and can cause skin and eye irritation[4][5]. Their release into the environment is of significant concern, necessitating specialized disposal methods to prevent contamination of waterways and soil[6][7].
-
Parent Compound Analogy: The Safety Data Sheet (SDS) for the non-nitrated parent compound, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), indicates that it is a Category 2 irritant for skin and eyes and may cause respiratory irritation[4]. The addition of a nitro group is expected to increase the compound's reactivity and toxicity.
Guiding Principle: In the absence of comprehensive data for a specific compound, it must be handled with the precautions appropriate for its most hazardous potential functionalities. Therefore, 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone must be treated as a toxic, irritant, and potentially reactive hazardous waste.
Table 1: Summary of Inferred Hazards
| Hazard Class | Associated Risks | Rationale & Source |
|---|---|---|
| Nitroaromatic Compound | Potential for energetic decomposition, acute toxicity, mutagenicity, environmental pollutant. | High-energy C-NO2 bond; recognized hazards of the chemical class.[1][2] |
| Phenolic Compound | Toxicity, skin/eye irritation, environmental hazard. | Known hazardous properties of phenols.[6][7][8] |
| Aromatic Ketone | Skin, eye, and respiratory irritation. | Inferred from the SDS of the parent compound, acetovanillone.[4] |
| Chemical Incompatibility | Vigorous or explosive reactions. | Incompatible with strong oxidizing agents[4]. Aromatic nitro compounds may react explosively with bases[9]. |
Section 2: Pre-Disposal Operations: Waste Segregation and Containerization
Proper disposal begins at the point of generation. Meticulous segregation and robust containerization are non-negotiable steps to ensure safety and regulatory compliance.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Obtain a dedicated, chemically-resistant hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, with a secure, leak-proof screw-top cap[10].
-
Label Correctly and Completely: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone". List all components, including any solvents used for rinsing.
-
Segregate Waste Streams:
-
Solid Waste: Collect unadulterated solid 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, along with grossly contaminated items like weigh boats and filter paper, in your designated solid waste container.
-
Liquid Waste: Collect any solutions containing the compound and solvent rinsates in a separate, designated liquid hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated sharps container.
-
-
Maintain Container Integrity:
-
Keep the waste container closed at all times, except when adding waste[11]. This prevents the release of vapors or dust.
-
Do not overfill the container. Leave at least 10% headspace (about 2 inches from the top) to allow for vapor expansion[10].
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, at or near the point of generation.
-
-
Avoid Incompatibilities: Crucially, never mix this waste stream with incompatible chemicals. Store it separately from strong oxidizing agents and bases (e.g., sodium hydroxide)[4][9].
Workflow for Waste Segregation
Caption: Figure 1: Waste Segregation Workflow
Section 3: Standard Operating Procedure (SOP) for Disposal
Disposal of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone must be handled through your institution's certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
A. Disposal of Small Quantities and Contaminated Materials
This procedure applies to residual amounts, contaminated personal protective equipment (PPE), and disposable labware.
-
Decontamination: Where possible, rinse contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Transfer the solvent rinsate into the designated liquid hazardous waste container.
-
Collect Solids: Place contaminated disposables such as gloves, weigh paper, and absorbent pads directly into the designated solid hazardous waste container.
-
Seal and Store: Securely close the container and place it in your lab's Satellite Accumulation Area for scheduled pickup by EHS personnel.
B. Disposal of Bulk Quantities (>5 grams)
This procedure applies to unused or expired reagent bottles.
-
Do Not Mix: Leave the chemical in its original, clearly labeled container. This prevents accidental mixing and provides clear identification for waste handlers.
-
Inspect Container: Ensure the container is in good condition, free from cracks or damage, and the lid is sealed tightly. If the original container is compromised, carefully transfer the material to a suitable, new container and label it fully.
-
Request Pickup: Complete a hazardous waste pickup request form as required by your EHS department. Clearly identify the material and its quantity.
-
Store Securely: Store the container in the SAA until collection.
Section 4: Emergency Procedures for Spills
Accidents happen. A clear, pre-defined response plan is critical to mitigating the risks associated with a chemical spill.
-
IMMEDIATE ACTIONS:
-
Alert Personnel: Immediately notify all personnel in the immediate vicinity of the spill.
-
Isolate the Area: Secure the area and prevent unauthorized entry[9].
-
Assess the Spill: Determine the size and scope of the spill. For any spill that is large, uncontained, or involves airborne dust, evacuate the area immediately and contact your institution's EHS emergency line.
-
-
PROCEDURE FOR SMALL, CONTAINED SPILLS (<1 gram):
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Control Dust: Do NOT dry sweep the solid material, as this can generate hazardous dust[12].
-
Absorb/Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect Material: Carefully scoop the mixture into a designated container. Use non-sparking tools if solvents are present.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the cloth in the waste container.
-
Dispose of Waste: Seal the container, label it as "Spill Debris containing 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone," and manage it as hazardous waste.
-
Spill Response Decision Tree
Caption: Figure 2: Spill Response Decision Tree
Section 5: Regulatory Framework
All hazardous waste disposal activities are governed by strict regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the EPA[13][14].
Your institution is classified as a hazardous waste generator, falling into one of three categories based on the quantity of waste produced per month: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)[13]. These categories dictate specific requirements for waste accumulation time, container management, and personnel training[14]. Adhering to the procedures outlined in this guide is essential for ensuring your laboratory and institution remain in compliance with these legal standards.
By following these detailed procedures, you contribute to a safer laboratory environment and ensure that this and other hazardous chemical wastes are managed responsibly from creation to final disposal.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Fluoro-6-nitroaniline. Angene Chemical.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 294764, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. PubChem. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. [Link]
-
MDPI. (2023, May 17). Removal of Phenol from Biomedical Waste via an Adsorption Process. MDPI. [Link]
-
Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Carl ROTH. [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances. ResearchGate. [Link]
- Pocurull, E., et al. (2001). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
-
Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube. [Link]
- Florence, A. T., & Attwood, D. (n.d.).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols | ToxFAQs™. CDC. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Angene Chemical. [Link]
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? YouTube. [Link]
-
Retail Industry Leaders Association (RILA). (n.d.). Hazardous Waste Regulations. RILA. [Link]
-
Angene Chemical. (2024, May 3). Safety Data Sheet. Angene Chemical. [Link]
-
Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. CA.gov. [Link]
-
Scribd. (n.d.). Chemical Incompatibility | PDF. Scribd. [Link]
-
ResearchGate. (2025, August 6). (PDF) Removal of Phenolic Compounds from Aqueous Phase by Adsorption onto Polymer Supported Iron Nanoparticles. ResearchGate. [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Chromate(1-), bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphthalenolato(2-)]- and related compounds. ECHA. [Link]
-
ResearchGate. (2018, December 20). (PDF) PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. ResearchGate. [Link]
- PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
-
ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]
-
ChemSynthesis. (2025, May 20). 1-(4-hydroxy-3-methoxyphenyl)ethanone. ChemSynthesis. [Link]
-
CUTM Courseware. (n.d.). INCOMPATIBILITIES. CUTM Courseware. [Link]
-
IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II. IIP Series. [Link]
-
ResearchGate. (n.d.). The 1HNMR spectrum of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone. ResearchGate. [Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Removal of Phenol from Biomedical Waste via an Adsorption Process [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. youtube.com [youtube.com]
- 12. angenechemical.com [angenechemical.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Regulations [rila.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
In the dynamic landscape of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and handle this chemical with confidence. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of informed caution.
Understanding the Hazard Profile
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards. | Protects against accidental splashes of the chemical, which is presumed to be an eye irritant[1][4]. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or aerosol generation[4][5]. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Nitrile gloves offer good chemical resistance. Double-gloving minimizes the risk of exposure due to undetected pinholes or tears[6][7]. |
| Body Protection | Laboratory Coat | Flame-resistant, fully fastened. | Protects skin and personal clothing from contamination[6][7]. |
| Chemical-Resistant Apron | Worn over the lab coat. | Offers an additional barrier against spills and splashes of corrosive or toxic materials[8][9]. | |
| Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills[7][9]. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid and its solutions must be conducted in a certified chemical fume hood. | A primary engineering control to minimize inhalation of dust or vapors[6][7]. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide provides a framework for the safe handling of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
Pre-Experiment Preparation
-
Information Review : Before handling the compound, thoroughly review this guide and any available safety information for structurally similar chemicals.
-
Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Designated Area : Demarcate a specific area within the fume hood for the experiment to contain potential spills[6].
-
Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and time spent handling the compound[6].
Handling and Experimental Protocol
The following diagram illustrates the standard workflow for handling 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in a laboratory setting.
-
Weighing : Always weigh the solid compound within the chemical fume hood to prevent inhalation of fine particles.
-
Transfers : When transferring the compound, use a spatula and ensure the receiving container is close to the source to minimize the risk of spills.
-
Reaction Monitoring : Keep the fume hood sash at the lowest possible height while observing the reaction[6].
Disposal Plan
Proper waste disposal is a critical component of laboratory safety.
-
Solid Waste : All solid waste contaminated with 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound and any solvents used for rinsing glassware should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain[10].
-
Container Disposal : The empty container of the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to institutional guidelines[1].
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][11] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][11] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11] |
By adhering to these guidelines, researchers can confidently and safely handle 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, ensuring both personal safety and the integrity of their work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet for 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Cefic. (n.d.). Safety data sheet for the SAFE USE of PHENOL. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). SAFETY. Retrieved from [Link]
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]
-
Missouri S&T. (n.d.). Chemical Safety. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hsa.ie [hsa.ie]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. angenechemical.com [angenechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
